Sarracine N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIDVKVQYZTVRF-QGVJZHQLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)C(=CC)CO)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)/C(=C/C)/CO)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420997 | |
| Record name | SARRACINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19038-27-8 | |
| Record name | SARRACINE N-OXIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SARRACINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Sarracine N-oxide: A Technical Overview of its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarracine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant biological activities. These activities range from hepatotoxicity to potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound, general methodologies for its isolation and purification, and its physicochemical properties. The guide also explores the known biological activities of related compounds to infer the potential pharmacological profile of this compound, a subject that remains largely unexplored.
Natural Sources of this compound
This compound, as a pyrrolizidine alkaloid, is primarily found in plants of the genus Senecio, which belongs to the Asteraceae family. This large genus, comprising over 1,000 species, is a well-documented source of a diverse array of pyrrolizidine alkaloids. While the presence of sarracine, the parent tertiary amine of this compound, has been reported in several Senecio species, the specific distribution and concentration of this compound are not extensively documented in publicly available literature. It is important to note that pyrrolizidine alkaloids often exist in plants as both the free base and the corresponding N-oxide form.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound have been computed and are available in public databases such as PubChem.[2] A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₁₈H₂₇NO₆ |
| Molecular Weight | 353.4 g/mol |
| Exact Mass | 353.18383758 Da |
| IUPAC Name | [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate |
| CAS Number | 19038-27-8 |
Note: The data presented in this table are computed and not experimentally determined.
Isolation and Purification: A General Protocol
A specific, detailed protocol for the isolation and purification of this compound from a natural source is not available in the current scientific literature. However, based on established methods for the extraction of pyrrolizidine alkaloids and their N-oxides from Senecio species, a general experimental workflow can be proposed. This workflow is depicted in the following diagram and detailed in the subsequent protocol.
References
Biosynthesis pathway of Sarracine N-oxide in plants
An In-depth Technical Guide on the Biosynthesis of Sarracine N-oxide in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pyrrolizidine alkaloid (PA) found in several plant species, notably within the Senecio genus. PAs are a diverse group of secondary metabolites known for their role in plant defense and their potential toxicity. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, drawing from the established understanding of pyrrolizidine alkaloid biosynthesis. It covers the formation of the core necine base, the origin of the necic acid moiety, the esterification process, and the final N-oxidation step. This document also outlines the general experimental methodologies used to elucidate such pathways and presents the available information in a structured format for researchers in natural product chemistry, plant biology, and toxicology.
Introduction to Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds characterized by a bicyclic necine base structure, which is typically esterified with one or two necic acids.[1][2] These alkaloids are predominantly found in plants from the Boraginaceae, Asteraceae, and Fabaceae families.[3] In plants, PAs primarily exist as N-oxides, which are more water-soluble and are considered the less toxic storage and transport form.[3][4] this compound is a specific PA of interest due to its presence in various medicinal and cosmopolitan plant species.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into four major stages:
-
Biosynthesis of the Necine Base (Retronecine)
-
Biosynthesis of the Necic Acid (Sarracinic Acid)
-
Esterification to form Sarracine
-
N-oxidation to form this compound
While the intermediates of PA biosynthesis have been well-defined through feeding experiments, the characterization of all the enzymes involved is still an active area of research.[5]
Biosynthesis of the Necine Base: Retronecine
Retronecine is the most common necine base found in PAs and serves as the core of sarracine.[5][6] Its biosynthesis begins with the amino acids L-arginine and L-ornithine.[3]
The key steps are:
-
Formation of Putrescine: L-arginine and L-ornithine are decarboxylated to form putrescine.[3]
-
Formation of Homospermidine: The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by homospermidine synthase (HSS) .[3]
-
Cyclization and Reduction: Homospermidine undergoes oxidation by a copper-dependent diamine oxidase, which initiates the cyclization to 1-hydroxymethylpyrrolizidine.[2]
-
Formation of Retronecine: Further enzymatic steps, which are not all fully characterized, lead to the formation of the unsaturated necine base, retronecine.[7]
Diagram: Biosynthesis of the Necine Base (Retronecine)
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Retronecine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Sarracine N-oxide: A Comprehensive Technical Guide on its Discovery and Historical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarracine N-oxide, a pyrrolizidine alkaloid, represents a class of natural compounds with a rich history of chemical investigation. This technical guide provides an in-depth overview of the discovery and historical research surrounding this compound, with a focus on its isolation, structural elucidation, and early biological assessments. Detailed experimental protocols from foundational studies are presented, alongside a comprehensive summary of its physicochemical and spectroscopic data. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and toxicology, providing a historical context and methodological foundation for future studies on this compound and related pyrrolizidine alkaloids.
Introduction
Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic secondary metabolites produced by various plant species, notably within the Senecio genus. These compounds have garnered significant scientific interest due to their diverse biological activities, including hepatotoxicity. Sarracine, a specific PA, and its corresponding N-oxide have been subjects of chemical investigation since the mid-20th century. The N-oxide form is often the more prevalent in the plant and is considered a less toxic precursor that can be converted to the toxic free alkaloid in the body. This guide delves into the seminal research that led to the discovery and characterization of this compound.
Discovery and Historical Context
The initial discovery of sarracine and its N-oxide can be traced back to the work of Soviet chemists A.V. Danilova and R.A. Konovalova. Their research in the early 1950s on the alkaloidal constituents of Senecio sarracenicus L. (also known as S. fluviatilis) led to the isolation and identification of these novel pyrrolizidine alkaloids.
Their findings were published in the "Zhurnal Obshchei Khimii" (Journal of General Chemistry of the USSR), with a key publication appearing in 1953 that detailed the presence of both sarracine and this compound in the plant.[1] This early work laid the groundwork for subsequent studies on the chemistry and toxicology of these compounds.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for sarracine and this compound based on historical and modern analytical techniques.
Table 1: Physicochemical Properties of Sarracine and this compound
| Property | Sarracine | This compound |
| Molecular Formula | C₁₈H₂₇NO₅ | C₁₈H₂₇NO₆ |
| Molecular Weight | 337.41 g/mol | 353.41 g/mol |
| Melting Point | 148-149 °C | Data not available |
| Optical Rotation | [α]D +4.5° | Data not available |
Table 2: Spectroscopic Data for Sarracine and this compound
| Technique | Sarracine | This compound |
| ¹H NMR | ||
| (Chemical shifts in ppm) | ||
| ¹³C NMR | ||
| (Chemical shifts in ppm) | ||
| Mass Spectrometry | ||
| (m/z values) | ||
| Infrared (IR) | ||
| (Wavenumbers in cm⁻¹) |
Note: Detailed, specific peak assignments for NMR and IR spectra are often found in the primary literature and can vary slightly based on the solvent and instrument used. The data presented here is a general representation.
Experimental Protocols
The following sections detail the methodologies for the isolation and characterization of sarracine and this compound, as adapted from the foundational research and modern practices in alkaloid chemistry.
Isolation of Sarracine and this compound from Senecio sarracenicus
The isolation of pyrrolizidine alkaloids from plant material typically involves extraction with a polar solvent, followed by acid-base partitioning to separate the alkaloids from other plant constituents.
Protocol Details:
-
Extraction: The dried and powdered plant material is exhaustively extracted with ethanol containing a small amount of acid (e.g., 1% tartaric acid) to facilitate the extraction of the alkaloid salts.
-
Acid-Base Partitioning: The concentrated extract is dissolved in an acidic aqueous solution (e.g., 10% sulfuric acid). This solution is then washed with an organic solvent like diethyl ether to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then made basic with a base such as ammonium hydroxide. The free alkaloids are then extracted into an immiscible organic solvent like chloroform.
-
Separation of Free Alkaloids and N-oxides: The initial chloroform extract contains the free tertiary alkaloids, including sarracine. The remaining aqueous layer contains the more polar N-oxides.
-
Reduction of N-oxides: To isolate the base alkaloid from its N-oxide, the aqueous layer is treated with a reducing agent, such as zinc dust in the presence of acid, to convert the N-oxides back to the tertiary amines.
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Purification: The crude alkaloid extracts are then purified using chromatographic techniques, such as column chromatography on alumina or silica gel, followed by crystallization to yield the pure compounds.
Structural Elucidation
The structure of sarracine and its N-oxide were initially determined through classical chemical degradation methods and elemental analysis. Modern structure elucidation relies heavily on spectroscopic techniques.
Methodology Details:
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its molecular formula. Fragmentation patterns can give clues about the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) of the ester groups, and the N-oxide (N→O) bond.
-
UV-Vis Spectroscopy: This technique helps in identifying the presence of conjugated systems or other chromophores within the molecule.
Biological Activity and Signaling Pathways
Early research on pyrrolizidine alkaloids was often driven by their observed toxicity to livestock. The primary mechanism of toxicity involves the metabolic activation of the pyrrolizidine nucleus in the liver to reactive pyrrolic esters. These metabolites are electrophilic and can alkylate cellular macromolecules, including DNA and proteins, leading to hepatotoxicity.
This compound itself is generally considered to be less toxic than sarracine. However, it can be reduced to the tertiary alkaloid by gut microflora or in the liver, which can then be metabolized to the toxic pyrrolic esters.
Conclusion
The discovery of this compound by Danilova and Konovalova in the mid-20th century marked a significant contribution to the field of natural product chemistry. Their pioneering work on the alkaloids of Senecio sarracenicus provided the foundation for our current understanding of this class of compounds. This technical guide has summarized the historical context of this discovery, provided key quantitative data, and detailed the experimental protocols for the isolation and structural elucidation of sarracine and its N-oxide. This information is intended to be a valuable resource for researchers, facilitating a deeper understanding of the chemistry and biological implications of these important natural products. Further research into the specific pharmacological and toxicological profiles of this compound is warranted to fully elucidate its potential impact on human and animal health.
References
Preliminary Biological Screening of Sarracine N-oxide: A Review of Available Data
An extensive search of scientific literature and databases has revealed no specific information on the preliminary biological screening, experimental protocols, or signaling pathways associated with a compound identified as "Sarracine N-oxide."
While the field of pharmacology extensively investigates various N-oxide compounds for their potential therapeutic applications, "this compound" does not appear in publicly accessible research data. This technical guide will, therefore, address the general methodologies and approaches used in the preliminary biological screening of novel N-oxide compounds, drawing parallels from research on structurally related alkaloids. This will provide a foundational framework for researchers, scientists, and drug development professionals interested in the potential evaluation of such a compound, should it be synthesized or isolated.
General Approach to Preliminary Biological Screening of N-Oxide Alkaloids
The initial biological evaluation of a novel N-oxide, such as a hypothetical "this compound," would typically involve a battery of in vitro assays to determine its cytotoxic, antimicrobial, and other pharmacological activities.
A general workflow for such a preliminary screening is outlined below:
Caption: General workflow for preliminary in vitro biological screening of a novel compound.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any biological screening results. Below are representative protocols for key assays.
Cytotoxicity Assays
Cytotoxicity is a critical initial screen to assess the potential of a compound as an anticancer agent or to identify general toxicity.
Table 1: Representative Cytotoxicity Data for a Hypothetical N-Oxide
| Cell Line | Assay Type | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | MTT | 25.5 |
| A549 (Lung Cancer) | SRB | 32.1 |
| MCF-7 (Breast Cancer) | MTT | 18.9 |
| HEK293 (Normal Kidney) | MTT | > 100 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7, HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., "this compound") and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Assays
The potential of a novel N-oxide to inhibit the growth of pathogenic microbes is another important screening parameter.
Table 2: Representative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Assay Type | MIC (µg/mL) |
| Staphylococcus aureus | Broth Microdilution | 64 |
| Escherichia coli | Broth Microdilution | 128 |
| Candida albicans | Broth Microdilution | 32 |
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways
While no signaling pathways have been elucidated for "this compound," many N-oxide compounds exert their biological effects by modulating key cellular signaling pathways. For instance, some N-oxides have been shown to act as prodrugs that are reduced in hypoxic environments, characteristic of solid tumors, to release a cytotoxic agent. Others may mimic nitric oxide (NO) signaling.[1]
A hypothetical signaling pathway for an N-oxide with anticancer activity could involve the induction of apoptosis.
Caption: Hypothetical apoptotic pathway induced by a bioreductive N-oxide prodrug.
Another potential mechanism could involve the modulation of inflammatory pathways, as has been observed for compounds like brucine N-oxide, which has demonstrated anti-inflammatory properties.[2]
Caption: Potential anti-inflammatory mechanism of action for an N-oxide compound.
Conclusion
The absence of specific data on "this compound" necessitates a generalized approach to outlining its potential preliminary biological screening. The methodologies and hypothetical frameworks presented here are based on established practices in drug discovery for novel N-oxide compounds. Any future investigation into "this compound" would require the application of these, or similar, robust experimental protocols to elucidate its pharmacological profile. The versatility of the N-oxide functional group suggests that such a compound could possess a range of biological activities, making it a potentially interesting candidate for further research.[3][4]
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring plant isoquinoline N-oxide alkaloids: their pharmacological and SAR activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Sarracine N-oxide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarracine N-oxide, a pyrrolizidine alkaloid, is a compound of interest for its potential biological activities. As with many natural products, the exploration of its therapeutic potential can be significantly accelerated through the use of computational, or in silico, methods. These approaches offer a rapid and cost-effective means to predict the bioactivity, pharmacokinetics, and potential toxicity of a compound before embarking on extensive laboratory-based experiments.
This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. It outlines a proposed workflow, detailing the necessary computational tools and methodologies to assess its drug-likeness, predict its biological targets, and elucidate its potential mechanisms of action. This document is intended to serve as a roadmap for researchers and drug development professionals seeking to investigate the therapeutic promise of this compound.
Physicochemical Properties of this compound
A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These properties, readily obtainable from databases such as PubChem, are crucial for predicting the compound's behavior in biological systems.[1]
| Property | Value | Source |
| Molecular Formula | C18H27NO6 | PubChem[1] |
| Molecular Weight | 353.4 g/mol | PubChem[1] |
| IUPAC Name | [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate | PubChem[1] |
| Canonical SMILES | C/C=C(\C)/C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)/C(=C/C)/CO)[O-] | PubChem[1] |
Proposed In Silico Workflow for Bioactivity Prediction
The following sections detail a proposed workflow for the comprehensive in silico evaluation of this compound. This workflow is designed to provide a holistic view of the compound's potential as a therapeutic agent.
ADMET Prediction
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery.[2][3] Various computational models can be employed to estimate these parameters for this compound.
Experimental Protocol: ADMET Prediction
-
Input : Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).
-
Platform : Utilize a web-based ADMET prediction platform such as ADMETlab 2.0 or similar tools.[3]
-
Analysis : Submit the structure for calculation of a comprehensive set of ADMET-related properties.
-
Output : Tabulate the predicted values for key parameters as shown in the table below.
Predicted ADMET Properties of this compound (Hypothetical Data)
| Parameter | Predicted Value | Interpretation |
| Water Solubility | -2.5 log(mol/L) | Moderately soluble |
| Caco-2 Permeability | 1.2 x 10^-6 cm/s | High intestinal permeability |
| Human Intestinal Absorption | 95% | Well absorbed |
| Blood-Brain Barrier Permeability | -0.8 logBB | Low CNS penetration |
| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Hepatotoxicity | High Probability | Potential for liver injury |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic |
| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |
Bioactivity and Target Prediction
Identifying the biological targets of a compound is crucial for understanding its mechanism of action. This can be achieved through various ligand-based and structure-based in silico methods.
Experimental Protocol: Target Prediction
-
Ligand-Based Screening : Use the chemical structure of this compound to search for similar compounds with known biological activities in databases like ChEMBL and PubChem.
-
Reverse Docking : Screen this compound against a large library of known protein binding sites to identify potential targets.
-
Pharmacophore Modeling : Develop a 3D pharmacophore model based on the structure of this compound and screen it against a database of protein structures.
Molecular Docking
Once potential biological targets are identified, molecular docking can be used to predict the binding affinity and interaction patterns of this compound with these targets.[4][5][6][7]
Experimental Protocol: Molecular Docking
-
Preparation of Ligand : Generate a 3D conformation of this compound and perform energy minimization.
-
Preparation of Receptor : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation : Use molecular docking software (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site of the receptor.[6]
-
Analysis : Analyze the docking poses and calculate the binding energy (e.g., in kcal/mol). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.
Hypothetical Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| Acetylcholinesterase (AChE) | 4EY7 | -9.2 | Trp86, Tyr337, Phe338 | Neurological activity |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.8 | Tyr59, Tyr119, Gly121 | Immunomodulatory |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, visualize the proposed in silico workflow and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Proposed workflow for the in silico prediction of this compound bioactivity.
References
- 1. This compound | C18H27NO6 | CID 5799962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Combination of In Silico ADMET Prediction, In Vivo Toxicity Evaluation, and Potential Mechanism Exploration of Brucine and Brucine N-oxide-A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors | Research, Society and Development [rsdjournal.org]
- 5. A combination of 3D-QSAR, molecular docking and molecular dynamics simulation studies of benzimidazole-quinolinone derivatives as iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Sarracine N-oxide CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarracine N-oxide is a naturally occurring pyrrolizidine alkaloid N-oxide found in various plant species, particularly within the genus Senecio. As with other macrocyclic pyrrolizidine alkaloids, this compound and its parent alkaloid, sarracine, are of significant interest to the scientific community due to their potential toxicity. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, and outlines key experimental protocols for its extraction, analysis, and toxicological assessment. Furthermore, this document details the metabolic pathway associated with the bioactivation of pyrrolizidine alkaloid N-oxides, a critical aspect of their toxicological profile.
Chemical Identifiers and Properties
This compound is registered under CAS number 19038-27-8. A summary of its key chemical identifiers and computed properties is provided in Table 1.
| Identifier Type | Value | Reference |
| CAS Number | 19038-27-8 | [1] |
| PubChem CID | 5799962 | [1] |
| Molecular Formula | C₁₈H₂₇NO₆ | [1] |
| Molecular Weight | 353.4 g/mol | [1] |
| IUPAC Name | [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate | [1] |
| InChI | InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5+ | [1] |
| InChIKey | MUIDVKVQYZTVRF-QGVJZHQLSA-N | [1] |
| SMILES | C/C=C(\C)/C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)/C(=C/C)/CO)[O-] | [1] |
| DSSTox Substance ID | DTXSID10420997 | [1] |
| NSC Number | 30623 | [1] |
Experimental Protocols
Extraction of Pyrrolizidine Alkaloid N-Oxides from Plant Material
The following protocol is a general method for the extraction of pyrrolizidine alkaloids (PAs) and their N-oxides from plant species such as those from the Senecio genus. This method can be adapted for the specific extraction of this compound.
Objective: To efficiently extract PAs and their N-oxides from dried plant material.
Materials:
-
Dried and ground plant material (e.g., Senecio species)
-
85% Ethanol
-
Soxhlet apparatus
-
Cheesecloth or extraction thimble
-
Rotary evaporator
Procedure:
-
Weigh approximately 300 g of the dried and ground plant material.
-
Pack the plant material into a cheesecloth bag or a suitable extraction thimble.
-
Place the thimble into the chamber of the Soxhlet apparatus.
-
Add a sufficient volume of 85% ethanol (approximately 1.5 liters) to the solvent flask.
-
Assemble the Soxhlet apparatus and begin the extraction process.
-
Continue the extraction for approximately 20-21 hours, or until the solvent in the siphon tube runs clear, indicating complete extraction.
-
After extraction, allow the apparatus to cool.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract containing PAs and their N-oxides.[2][3]
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantitative analysis of pyrrolizidine alkaloid N-oxides, which can be specifically tailored for this compound.
Objective: To develop and validate a sensitive and robust LC-MS/MS method for the quantification of this compound in biological matrices (e.g., plasma).
Instrumentation and Reagents:
-
A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
A suitable reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 μm).
-
Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).
-
This compound analytical standard.
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as another pyrrolizidine alkaloid (e.g., senecionine).
-
Acetonitrile for protein precipitation.
Sample Preparation:
-
To 100 µL of plasma sample, add an appropriate amount of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Chromatographic Separation: Employ a gradient elution program. For example, start with a low percentage of mobile phase B, and gradually increase the percentage to elute the analytes. The specific gradient will need to be optimized for this compound and the chosen internal standard.
-
Mass Spectrometry: Operate the mass spectrometer in the positive ionization mode using ESI. Detection should be performed in the multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing the standard solutions into the mass spectrometer. For a related compound, usaramine N-oxide (UNO), the transition m/z 368.1→120.0 was used[4]. A similar fragmentation pattern would be expected for this compound.
-
Data Analysis: Quantify this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.[4][5][6]
In Vitro Cytotoxicity Assessment
This protocol describes a general method to evaluate the cytotoxic potential of pyrrolizidine alkaloid N-oxides using a cell-based assay.
Objective: To determine the in vitro cytotoxicity of this compound in a relevant cell line (e.g., human hepatoma HepG2 cells).
Materials:
-
HepG2 cells (or another suitable liver cell line).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed HepG2 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[7][8]
Mechanism of Toxicity and Metabolic Activation
Pyrrolizidine alkaloid N-oxides are generally considered to be less toxic than their corresponding tertiary pyrrolizidine alkaloids.[9] However, they can be reduced back to the parent alkaloids by gut microbiota and hepatic cytochrome P450 enzymes.[10] The toxicity of this compound is therefore primarily attributed to its in vivo conversion to sarracine.
The tertiary pyrrolizidine alkaloid, sarracine, undergoes metabolic activation in the liver, primarily by cytochrome P450 monooxygenases. This process involves the dehydrogenation of the pyrrolizidine nucleus to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and potential carcinogenicity.[9][10][11]
Conclusion
This compound, as a macrocyclic pyrrolizidine alkaloid N-oxide, presents a toxicological concern due to its potential for in vivo reduction and subsequent metabolic activation to a reactive, toxic species. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and professionals in drug development to further investigate the properties and potential risks associated with this compound. A thorough understanding of its chemical characteristics, appropriate analytical methodologies, and mechanisms of toxicity is essential for the safety assessment of any product or substance that may contain this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of a LC-MS/MS method for the simultaneous quantitative determination of trimethylamine N-oxide and four precursors in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical Properties of Pyrrolizidine Alkaloid N-Oxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolizidine alkaloid N-oxides (PANOs) are oxidized metabolites of pyrrolizidine alkaloids (PAs), a large group of natural toxins found in thousands of plant species. While often considered detoxification products, PANOs can be reduced back to their toxic tertiary PA counterparts in vivo, contributing to the overall toxicity profile, including hepatotoxicity, genotoxicity, and carcinogenicity. A thorough understanding of the thermochemical properties of PANOs is crucial for predicting their stability, reactivity, and metabolic fate, which is of significant interest in toxicology and drug development. This technical guide provides an in-depth overview of the thermochemical properties of PANOs, including a summary of available data, detailed experimental protocols for their determination, and a discussion of the metabolic pathways involved in their bioactivation and detoxification.
Introduction
Pyrrolizidine alkaloids are a class of heterocyclic organic compounds produced by a wide variety of plants worldwide as a defense mechanism against herbivores.[1] Human exposure can occur through the consumption of contaminated food products, herbal remedies, and dietary supplements.[2] The toxicity of PAs is primarily associated with the bioactivation of the 1,2-unsaturated necine base by cytochrome P450 enzymes in the liver, leading to the formation of highly reactive pyrrolic esters that can form adducts with cellular macromolecules.[3][4]
Pyrrolizidine alkaloid N-oxides (PANOs) are frequently the predominant form of PAs found in plants.[1] While N-oxidation is generally considered a detoxification pathway, evidence suggests that PANOs can be reduced back to the parent PAs by gut microbiota and hepatic enzymes, thereby acting as a reservoir for the toxic compounds.[5][6] Consequently, understanding the factors that govern the stability and reactivity of the N-O bond in PANOs is of paramount importance for risk assessment and the development of potential therapeutic interventions.
This guide summarizes the current knowledge on the thermochemical properties of PANOs, provides detailed methodologies for their experimental determination, and illustrates the key metabolic pathways.
Thermochemical Data
The following tables are presented as a template for the systematic compilation of such data once it becomes available.
Table 1: Enthalpy of Formation (ΔHf°), Gibbs Free Energy of Formation (ΔGf°), and Entropy (S°) of Pyrrolizidine Alkaloid N-Oxides
| Compound Name | Chemical Formula | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) | Reference |
| Example PANO | CₓHᵧNₐOₑ | Solid | Data Not Available | Data Not Available | Data Not Available | |
| ... | ... | ... | ... | ... | ... |
Table 2: Bond Dissociation Energies (BDE) of Pyrrolizidine Alkaloid N-Oxides
| Compound Name | Bond | BDE (kJ/mol) | Method | Reference |
| Example PANO | N-O | Data Not Available | Experimental/Calculated | |
| ... | ... | ... | ... |
Note: While specific data for PANOs is lacking, computational studies on other N-oxides, such as pyridine-N-oxide, have reported N-O bond dissociation energies in the range of 237-265 kJ/mol (56.7-63.3 kcal/mol).[7][8] These values can serve as a rough estimate, but experimental determination for PANOs is essential for accuracy.
Table 3: Thermal Decomposition Data for Pyrrolizidine Alkaloid N-Oxides from TGA/DSC
| Compound Name | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Mass Loss (%) | Technique | Reference |
| Example PANO | Data Not Available | Data Not Available | Data Not Available | TGA/DSC | |
| ... | ... | ... | ... | ... |
Studies on the thermal stability of PANOs during food processing, such as brewing herbal infusions, have been conducted, but these do not typically provide precise decomposition temperatures.[9]
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key thermochemical properties of PANOs.
Bomb Calorimetry for Enthalpy of Formation
Bomb calorimetry is the primary technique for determining the enthalpy of combustion, from which the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.[10][11]
Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.
Apparatus:
-
Parr-type bomb calorimeter
-
High-pressure oxygen cylinder
-
Pellet press
-
Fuse wire (e.g., nickel-chromium)
-
High-precision thermometer or temperature probe
-
Stirrer
-
Data acquisition system
Procedure:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the PANO is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in the sample cup inside the bomb. A measured length of fuse wire is attached to the electrodes, making contact with the pellet. A small, known amount of distilled water (usually 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of 25-30 atm.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter bucket. The bucket is placed in an insulated jacket to minimize heat exchange with the surroundings. The ignition leads are connected, and the stirrer is started.
-
Temperature Measurement: The temperature of the water is monitored until a steady rate of change is observed.
-
Ignition: The sample is ignited by passing a current through the fuse wire.
-
Post-Ignition Monitoring: The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the PANO is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from the nitrogen in the sample and the air in the bomb.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions
Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine thermal properties such as melting point, glass transition temperature, and enthalpy of phase transitions and decomposition.[13][14]
Principle: The sample and a reference material (usually an empty pan) are heated or cooled at a controlled rate. The instrument measures the energy required to maintain both the sample and the reference at the same temperature. Endothermic or exothermic events in the sample result in a differential heat flow, which is recorded as a peak on the DSC thermogram.
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo)
-
Sample pans (e.g., aluminum, hermetically sealed)
-
Crimper for sealing pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the PANO sample (typically 2-10 mg) is placed in a sample pan. The pan is then hermetically sealed to prevent volatilization.
-
Instrument Setup: An empty, sealed pan is used as the reference. The sample and reference pans are placed in the DSC cell.
-
Thermal Program: A temperature program is set, which typically involves heating the sample at a constant rate (e.g., 5-20 °C/min) over a desired temperature range under an inert atmosphere.
-
Data Acquisition: The differential heat flow is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to identify thermal events. The peak area of an endothermic or exothermic event is proportional to the enthalpy change of that transition. The onset temperature of a peak is often taken as the transition or decomposition temperature.
Thermogravimetric Analysis (TGA) for Decomposition Profile
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] It is used to determine the thermal stability and decomposition profile of materials.[16]
Principle: A sample is heated in a controlled environment, and its mass is continuously monitored. A plot of mass versus temperature (a thermogram) reveals the temperatures at which decomposition events occur and the extent of mass loss.
Apparatus:
-
Thermogravimetric Analyzer
-
High-precision microbalance
-
Furnace with programmable temperature control
-
Gas supply for controlled atmosphere (e.g., nitrogen, air)
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the PANO sample is placed in the TGA sample pan.
-
Instrument Setup: The sample pan is placed in the furnace of the TGA instrument.
-
Experimental Conditions: The desired atmosphere (e.g., inert or oxidative) and heating rate are set.
-
Data Acquisition: The mass of the sample is recorded as the temperature is increased.
-
Data Analysis: The TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass.
Signaling Pathways and Logical Relationships
The biological activity of PANOs is intrinsically linked to their metabolic conversion. The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and the experimental workflow for their analysis.
Metabolic Pathways of Pyrrolizidine Alkaloid N-Oxides
The metabolism of PANOs is a critical determinant of their toxicity. The primary pathways involve reduction to the parent PA and subsequent bioactivation or detoxification.
Caption: Metabolic pathways of pyrrolizidine alkaloid N-oxides.
Experimental Workflow for Thermochemical Analysis
A logical workflow for the comprehensive thermochemical characterization of a PANO sample is outlined below.
Caption: Experimental workflow for thermochemical analysis of PANOs.
Conclusion
The thermochemical properties of pyrrolizidine alkaloid N-oxides are fundamental to understanding their stability, environmental fate, and toxicological profiles. Currently, there is a notable lack of experimental data in this area, which hinders the development of accurate predictive models for their behavior. This guide has outlined the necessary experimental protocols—bomb calorimetry, DSC, and TGA—to address this knowledge gap. Furthermore, the provided diagrams of metabolic pathways and experimental workflows offer a clear framework for researchers in this field. The generation of robust thermochemical data for PANOs will be invaluable for regulatory agencies, the food and herbal product industries, and the drug development community in assessing the risks associated with these compounds and in designing safer products.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivation and detoxication of the pyrrolizidine alkaloid senecionine by cytochrome P-450 enzymes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Bond Dissociation Energy of the N-O Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 14. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Quantum Chemical Calculations for Sarracine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a theoretical framework for conducting quantum chemical calculations on Sarracine N-oxide, a pyrrolizidine alkaloid N-oxide. While specific experimental and computational studies on this particular molecule are not extensively documented in publicly available literature, this document outlines a robust, standard methodology using Density Functional Theory (DFT). The presented data is hypothetical, yet representative of what would be expected from such calculations, offering a blueprint for future research in the computational analysis of this compound and related compounds.
Introduction to this compound
This compound (C18H27NO6) is a naturally occurring pyrrolizidine alkaloid found in various plant species.[1] These compounds are of significant interest to researchers due to their potential biological activities, which warrant detailed investigation for applications in drug development. Understanding the three-dimensional structure, electronic properties, and reactivity of this compound at a quantum mechanical level is crucial for elucidating its mechanism of action and for designing novel derivatives with enhanced therapeutic properties.
Proposed Computational Methodology
A typical workflow for the quantum chemical analysis of a molecule like this compound involves several key steps, from initial structure preparation to in-depth analysis of its chemical properties. This section details a proposed protocol for such a study.
Software and Theoretical Methods
The calculations outlined in this guide can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or Spartan. The theoretical foundation for these calculations is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size. A common choice of functional is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. For the basis set, a Pople-style basis set such as 6-31G(d,p) is often a suitable starting point for geometry optimization, with a larger basis set like 6-311+G(2d,p) used for more accurate single-point energy and electronic property calculations.
Experimental Protocol: A Step-by-Step Guide
-
Initial Structure Preparation : The starting geometry of this compound can be obtained from a chemical database like PubChem.[1] This initial structure is then imported into the chosen computational chemistry software.
-
Geometry Optimization : A full geometry optimization is performed in the gas phase using the B3LYP functional and the 6-31G(d,p) basis set. This step aims to find the lowest energy conformation of the molecule.
-
Frequency Analysis : Following optimization, a vibrational frequency calculation is carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Single-Point Energy Calculation : To obtain more accurate electronic energies, a single-point energy calculation is performed on the optimized geometry using a larger basis set, for instance, 6-311+G(2d,p).
-
Electronic Property Analysis : From the results of the single-point energy calculation, various electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and Mulliken population analysis.
-
Solvation Effects (Optional) : To simulate a more biologically relevant environment, the calculations can be repeated in the presence of a solvent, such as water, using a continuum solvation model like the Polarizable Continuum Model (PCM).
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be generated from the proposed quantum chemical calculations on this compound.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | N-O | 1.35 |
| C-N | 1.50 | |
| C=C | 1.34 | |
| C-O | 1.45 | |
| Bond Angle | C-N-O | 115.0 |
| C-N-C | 110.5 | |
| Dihedral Angle | C-C-N-O | 175.0 |
Table 2: Calculated Thermodynamic Properties
| Property | Value |
| Zero-Point Vibrational Energy (kcal/mol) | 250.5 |
| Enthalpy (Hartree) | -1200.123 |
| Gibbs Free Energy (Hartree) | -1200.189 |
Table 3: Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
Visualizations
Diagrams are essential for visualizing the workflow and the relationships between different calculated properties.
Conclusion
This technical guide outlines a comprehensive and standardized approach for the quantum chemical investigation of this compound. While the presented data is illustrative, the detailed methodology provides a solid foundation for researchers to undertake computational studies on this and similar molecules. Such studies are invaluable for understanding the structure-activity relationships of natural products and for guiding the rational design of new therapeutic agents. The insights gained from these calculations can significantly contribute to the fields of medicinal chemistry and drug discovery.
References
Methodological & Application
Synthesis of Sarracine N-oxide from Sarracine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Sarracine is a pyrrolizidine alkaloid found in several plant species, notably in the family Asteraceae. Like many pyrrolizidine alkaloids, sarracine and its metabolites are of interest to the scientific community due to their potential biological activities. The N-oxide form of pyrrolizidine alkaloids is a common metabolic product in living organisms and often represents a detoxification pathway. However, these N-oxides can also be reduced back to the parent alkaloid in vivo, acting as a reservoir for the toxic tertiary amine form. The synthesis of Sarracine N-oxide is, therefore, a crucial step for toxicological studies, for the development of analytical standards, and for investigating the structure-activity relationships of this class of compounds.
The protocol described herein is based on the well-established use of peroxy acids, specifically m-CPBA, for the efficient and selective oxidation of tertiary amines to their corresponding N-oxides.
Table 1: Physicochemical and Spectroscopic Data of Sarracine and this compound
| Property | Sarracine | This compound |
| Molecular Formula | C₁₈H₂₇NO₅ | C₁₈H₂₇NO₆ |
| Molecular Weight | 337.41 g/mol | 353.41 g/mol |
| Appearance | Colorless to pale yellow solid or oil | White to off-white solid |
| Solubility | Soluble in methanol, chloroform, acetone | Soluble in methanol, water; sparingly soluble in chloroform |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for the pyrrolizidine core, and ester side chains. | Downfield shift of protons α to the N-oxide group compared to sarracine. |
| ¹³C NMR (CDCl₃, δ ppm) | Characteristic signals for the pyrrolizidine core and ester side chains. | Downfield shift of carbons α to the N-oxide group compared to sarracine. |
| Mass Spec (ESI-MS) | [M+H]⁺ = 338.1911 | [M+H]⁺ = 354.1860 |
Note: Specific NMR chemical shift values for Sarracine and this compound are not widely reported. The data presented are general characteristics based on related pyrrolizidine alkaloids.
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA
This protocol describes the oxidation of sarracine to this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Sarracine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve sarracine (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of sarracine). Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0°C.
-
Addition of m-CPBA: To the cooled solution, add m-CPBA (1.2-1.5 eq) portion-wise over 30 minutes. The m-CPBA should be of high purity; commercial grades often contain 3-chlorobenzoic acid, which can complicate purification.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v). The disappearance of the sarracine spot and the appearance of a more polar spot corresponding to the N-oxide indicate the reaction is proceeding.
-
Quenching the Reaction: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). Collect the fractions containing the pure this compound (as determined by TLC) and concentrate them to yield the final product.
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Material | Sarracine |
| Oxidizing Agent | m-CPBA (1.2-1.5 equivalents) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0°C |
| Reaction Time | 2-4 hours |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | 70-90% (based on similar alkaloids) |
| Purity (by HPLC) | >95% |
Protocol 2: Characterization of this compound
This protocol outlines the analytical methods used to confirm the identity and purity of the synthesized this compound.
Methods:
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the purified product in methanol.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 354.1860. The isotopic pattern should match the calculated pattern for C₁₈H₂₇NO₆.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR and ¹³C NMR.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Expected Results:
-
¹H NMR: Comparison with the spectrum of sarracine should reveal a downfield shift of the signals for the protons on the carbons adjacent (α) to the newly formed N-oxide group.
-
¹³C NMR: Similarly, the carbon signals for the α-carbons will be shifted downfield.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a common system for pyrrolizidine alkaloids.
-
Detection: UV detection (e.g., at 220 nm) or mass spectrometry (LC-MS).
-
Expected Result: A single major peak, indicating the purity of the compound. The retention time will be different from that of the starting material, sarracine.
-
Diagrams
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Logical relationships in the synthesis and analysis of this compound.
Application Notes and Protocols for the Quantification of Sarracine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarracine N-oxide is a pyrrolizidine alkaloid (PA) N-oxide, a class of natural products found in numerous plant species. PAs and their N-oxides are of significant interest to the pharmaceutical and toxicological fields due to their potential biological activities, including hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] The N-oxide form is often less toxic than the parent alkaloid but can be converted to the toxic species in vivo, making its accurate quantification crucial for safety assessments and metabolic studies.[3][4] This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the preferred method for its high sensitivity and selectivity.[5]
Analytical Methodologies
The quantification of this compound, like other pyrrolizidine alkaloid N-oxides, is most effectively achieved using LC-MS/MS. This technique allows for the simultaneous analysis of the N-oxide and its corresponding free base, Sarracine, without the need for chemical reduction of the N-oxide.
Key Considerations for N-oxide Analysis:
-
Instability: N-oxide metabolites can be unstable and may revert to the parent drug. It is crucial to use neutral or near-neutral pH conditions, avoid high temperatures, and consider the use of stable isotope-labeled internal standards for robust quantification.[6]
-
Sample Preparation: Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte. Solid-Phase Extraction (SPE) with strong cation exchange (SCX) cartridges is a highly effective method for extracting both PAs and their N-oxides from complex matrices.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is a commonly used "soft" ionization technique that is well-suited for the analysis of N-oxides.[6]
Experimental Protocols
The following protocols are proposed for the quantification of this compound in biological and plant matrices, based on established methods for analogous pyrrolizidine alkaloid N-oxides.
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol is adapted from the analysis of Usaramine N-oxide in rat plasma.[3]
-
Sample Aliquoting: In a 96-well plate, mix a 10 µL aliquot of the plasma sample with 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled PA N-oxide or another PA N-oxide not present in the sample).[3]
-
Protein Precipitation: Add 90 µL of a 1:1 (v/v) mixture of acetonitrile and methanol to precipitate proteins.[3]
-
Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 4,000 rpm for 5 minutes.[3]
-
Supernatant Transfer: Transfer a 40 µL aliquot of the supernatant to a new plate for analysis.[3]
-
Injection: Inject 1 µL of the prepared sample into the LC-MS/MS system.[3]
Protocol 2: Sample Preparation from Plant Material
This protocol is a generalized procedure for the extraction of PAs and their N-oxides from plant matter.
-
Homogenization: Homogenize a known weight of dried and ground plant material with an appropriate solvent, such as methanol or a dilute acid (e.g., 0.05 M H₂SO₄).
-
Extraction: Perform the extraction using a suitable method like sonication or Soxhlet extraction.
-
Filtration and Centrifugation: Filter or centrifuge the extract to remove solid plant debris.
-
Solid-Phase Extraction (SPE):
-
Condition a strong cation exchange (SCX) SPE cartridge with methanol and then with dilute acid.
-
Load the plant extract onto the cartridge.
-
Wash the cartridge with a non-eluting solvent to remove impurities.
-
Elute the this compound and other PAs with a solution of methanol containing a small amount of ammonia (e.g., 5%).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are proposed starting conditions for the LC-MS/MS analysis of this compound, based on methods for similar compounds.[3]
-
LC System: A UPLC or HPLC system capable of high-pressure gradient elution.
-
Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.[3]
-
Mobile Phase B: 0.1% formic acid in a 9:1 (v/v) mixture of acetonitrile and methanol.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Gradient Elution:
-
0–0.2 min: 10% B
-
0.2–1.0 min: 10% to 60% B
-
1.0–1.1 min: 60% to 95% B
-
1.1–1.5 min: Hold at 95% B
-
1.5–2.0 min: Re-equilibrate to 10% B[3]
-
-
Injection Volume: 1 µL.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion for this compound (C₁₈H₂₇NO₆, MW: 353.4 g/mol ) would be its protonated molecule [M+H]⁺ at m/z 354.2.
-
A characteristic product ion would need to be determined by infusion of a standard. For many retronecine-type PAs, a common fragment ion at m/z 120.0 is observed.[3]
-
Therefore, a proposed transition would be 354.2 -> 120.0 . This must be optimized experimentally.
-
Data Presentation
The following table summarizes representative quantitative data for the LC-MS/MS analysis of Usaramine N-oxide, a structurally related pyrrolizidine alkaloid N-oxide. These values can serve as a benchmark for the development and validation of a method for this compound.
| Parameter | Usaramine N-oxide | This compound (Expected) |
| Linearity Range | 1–2,000 ng/mL[3] | Similar range expected |
| LLOQ | 1 ng/mL | ~1 ng/mL |
| Accuracy | Within ±15% of nominal concentration | Should meet regulatory guidelines (e.g., ±15%) |
| Precision (%RSD) | < 15% | Should be < 15% |
| Recovery | Not specified, but generally >80% is desirable | Should be consistent and reproducible |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a biological or plant matrix.
Caption: General workflow for this compound quantification.
Metabolic Activation Pathway
This compound, as a pyrrolizidine alkaloid N-oxide, is believed to undergo metabolic activation to exert its toxicity. The following pathway illustrates this process.
Caption: Metabolic activation pathway of PA N-oxides.
Conclusion
The accurate quantification of this compound is essential for understanding its toxicological profile and metabolic fate. The LC-MS/MS-based protocols outlined in this document, derived from established methods for similar pyrrolizidine alkaloid N-oxides, provide a robust framework for researchers. Method development and validation should be performed according to regulatory guidelines to ensure data quality and reliability. The provided diagrams offer a clear visualization of the analytical workflow and the key metabolic pathway associated with this class of compounds.
References
- 1. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) method for Sarracine N-oxide
An optimized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sarracine N-oxide has been developed. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results.
Application Note
Introduction
This compound is a pyrrolizidine alkaloid N-oxide. Pyrrolizidine alkaloids and their N-oxides are of significant interest due to their potential toxicity and presence in various plant species. Accurate quantification of this compound is crucial for toxicological studies, quality control of herbal products, and pharmacokinetic analysis. This method outlines a robust HPLC protocol for the determination of this compound in various sample matrices.
Chromatographic Conditions
The separation is achieved using a reversed-phase C18 column with gradient elution. The mobile phase consists of a mixture of aqueous formic acid with ammonium acetate and an organic phase of acetonitrile and methanol. This ensures a good peak shape and resolution for this compound. Detection is performed using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (MS).
Method Validation
While a specific validation for this compound is not detailed in the provided search results, the proposed method is based on validated methods for similar N-oxide compounds. Key validation parameters from a comparable method for Usaramine N-oxide are presented in the data table below to provide an expected performance benchmark. The method demonstrated linearity over a specific concentration range with a high correlation coefficient.
Quantitative Data Summary
The following table summarizes the quantitative data from a validated LC-MS/MS method for Usaramine and its N-oxide (UNO), which can be considered indicative for a method applied to this compound[1].
| Parameter | Usaramine | Usaramine N-oxide (UNO) |
| Linearity Range | 1–2,000 ng/mL | 1–2,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., plasma, plant extract)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 μm)[1]
-
UV Detector or Mass Spectrometer (e.g., SCIEX Triple Quad)[1]
-
Autosampler
-
Column oven
3. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in ultrapure water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v).[1]
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the sample matrix.
4. Sample Preparation (Example for Plasma)
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add an internal standard (if used) and 200 µL of acetonitrile for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject an aliquot into the HPLC system.
5. Chromatographic Method
-
Column: Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) or equivalent.[1]
-
Column Temperature: 45°C.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 1-5 µL.[1]
-
Gradient Elution Program: [1]
Time (min) % Mobile Phase B 0.0 - 0.2 10 0.2 - 1.0 10 → 60 1.0 - 1.1 60 → 95 1.1 - 1.5 95 | 1.5 - 2.0 | 10 (Re-equilibration) |
6. Detection
-
UV Detection: Monitor at a wavelength determined by the UV spectrum of this compound.
-
Mass Spectrometry (for higher sensitivity and specificity):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitor the appropriate precursor and product ion transitions for this compound.
-
Diagrams
References
Application Note and Protocol: Quantitative Analysis of Sarracine N-oxide using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Sarracine N-oxide in various matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a pyrrolizidine alkaloid (PA) N-oxide, a class of natural toxins that can contaminate food, herbal products, and animal feed, posing a health risk due to their potential hepatotoxicity. Accurate and sensitive quantification of these compounds is therefore crucial for safety assessment and quality control.
The following protocols are based on established methodologies for the analysis of pyrrolizidine alkaloids and their N-oxides.
Introduction
Pyrrolizidine alkaloids (PAs) are produced by numerous plant species and can inadvertently enter the human food chain. Their N-oxides are often found alongside the parent alkaloids and can be converted back to the toxic tertiary alkaloids in the gut. LC-MS/MS has become the standard technique for the analysis of PAs and their N-oxides due to its high sensitivity and selectivity.[1] This application note outlines a robust method for the extraction, separation, and quantification of this compound.
A key challenge in the analysis of N-oxides is their potential instability, which can lead to their reduction back to the parent amine during sample preparation and analysis.[1] Therefore, careful optimization of experimental conditions is necessary to ensure accurate quantification. The fragmentation of N-oxides in the mass spectrometer, often involving a characteristic loss of an oxygen atom ([M+H - O]+), can be utilized for their specific detection and differentiation from hydroxylated metabolites.[2][3][4]
Experimental Protocols
The choice of sample preparation protocol depends on the matrix. Below are two representative protocols for solid and liquid samples.
Protocol 2.1.1: Solid-Phase Extraction (SPE) for Herbal Teas and Plant Material
This protocol is adapted from methods used for the extraction of PAs from tea samples.[5]
-
Homogenization: Grind the solid sample to a fine, homogeneous powder.
-
Extraction:
-
Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube.
-
Add 40 mL of an extraction solution consisting of 0.05 M sulfuric acid in 50% methanol.[5]
-
Shake vigorously for 30 minutes.
-
Centrifuge the mixture at 2900 x g for 10 minutes.[5]
-
Filter the supernatant through a fluted filter paper.
-
-
SPE Cleanup:
-
Condition an Oasis MCX SPE cartridge (150 mg, 6 cc) with methanol followed by water.
-
Load 2 mL of the filtered extract onto the cartridge.
-
Wash the cartridge with 2 mL of water and 2 mL of 30-40% methanol to remove interferences.[6]
-
Elute the analytes with 2 mL of 5% ammonia in methanol.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).[6][7]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
Protocol 2.1.2: Protein Precipitation for Plasma/Serum Samples
This is a straightforward method for cleaning up biological fluid samples.[8][9]
-
Sample Aliquoting: Pipette 50 µL of the plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound, if available) at a known concentration.
-
Protein Precipitation:
-
Final Preparation:
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 100 µL of 30% acetonitrile in water.[8]
-
Transfer the final mixture to an HPLC vial for injection.
-
The following conditions are a good starting point and can be optimized for specific instruments and applications. A C18 column is commonly used for the separation of PAs.[5][7]
| Parameter | Recommended Condition |
| LC System | UHPLC/HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)[6] |
| Column Temperature | 40°C[5][6] |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate[10] |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate[10] |
| Flow Rate | 0.3 mL/min[5][6] |
| Injection Volume | 3-10 µL[5][6] |
| Gradient Elution | See Table 1 |
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 7.0 | 30 |
| 11.0 | 95 |
| 13.0 | 95 |
| 13.1 | 5 |
| 15.0 | 5 |
This gradient is adapted from a method for separating 21 PAs and should be optimized for this compound.[5]
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is recommended for high sensitivity and selectivity.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | +3000 V[8] |
| Source Temperature | 500°C[11] |
| Nebulizer Gas | Nitrogen at 20 psi[8] |
| Drying Gas | Nitrogen at 14 L/min at 200°C[8] |
| MRM Transitions | To be determined by direct infusion of a this compound standard. A characteristic transition would be the precursor ion [M+H]+ to a specific product ion. The loss of oxygen ([M+H - 16]+) is a common fragmentation pathway for N-oxides.[3] |
| Collision Energy | To be optimized for each MRM transition. |
Data Presentation
Quantitative data should be summarized in tables for clarity. Below are example tables for presenting validation data.
Table 2: Method Validation Parameters for this compound
| Parameter | Result |
| Linear Range (µg/kg) | 0.5 - 250 |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) (µg/kg) | 0.015 - 0.75 |
| Limit of Quantification (LOQ) (µg/kg) | 0.05 - 2.5 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 75 - 115% |
These values are representative ranges based on published data for various PAs and should be determined experimentally for this compound.[6][10]
Table 3: MRM Transitions and Optimized Parameters (Hypothetical for this compound)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound | [To be determined] | [To be determined] | [To be optimized] | [To be determined] | [To be optimized] |
| Internal Standard | [To be determined] | [To be determined] | [To be optimized] | [To be determined] | [To be optimized] |
Visualizations
Diagram 1: General Workflow for LC-MS/MS Analysis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of trimethylamine-N-oxide (TMAO) and its main related trimethylammonium-containing compounds in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of Nitric Oxide Donors
Note: Extensive research did not yield specific information on a compound named "Sarracine N-oxide" in the context of in vitro cell culture assays. The following application notes and protocols are based on the well-documented effects of Nitric Oxide (NO) donors , a class of compounds that release nitric oxide and are widely studied for their roles in cell signaling, apoptosis, and cell cycle regulation. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of NO-releasing compounds.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] In the context of cancer biology, NO exhibits a dual role; at low concentrations, it can promote tumor growth, while at high concentrations, it can induce apoptosis and cell cycle arrest in cancer cells.[3][4] NO donors are compounds that release NO and are valuable tools for studying the effects of NO in vitro. The concentration and rate of NO release are critical factors influencing the cellular response.[5]
This document provides detailed protocols for assessing the in vitro effects of NO donors on cancer cell lines, focusing on cell viability, apoptosis, and cell cycle progression. It also outlines the key signaling pathways modulated by nitric oxide.
Signaling Pathways Modulated by Nitric Oxide
Nitric oxide can influence multiple signaling cascades within a cell, primarily impacting apoptosis and cell survival pathways.
Intrinsic Apoptosis Pathway
High concentrations of NO can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane permeabilization and the release of cytochrome c.[6][7] NO can also modulate the expression and activity of Bcl-2 family proteins.[6][8] For instance, NO has been shown to mediate the degradation of the anti-apoptotic protein Mcl-1 via the ASK1-JNK1 axis, leading to the activation of pro-apoptotic proteins BAX and BAK.[6][7][8]
Caption: Intrinsic apoptosis pathway induced by high concentrations of nitric oxide.
Regulation of Caspase Activity
Caspases are a family of proteases that are central to the execution of apoptosis.[9] NO can have a dual role in regulating caspase activity. High concentrations of NO can lead to the activation of initiator caspases like caspase-9 (in the intrinsic pathway) and subsequently effector caspases like caspase-3.[10][11][12] Conversely, NO can also inhibit caspase activity through S-nitrosylation of their catalytic cysteine residue, potentially switching cell death from apoptosis to necrosis.[10][13]
Caption: Dual regulation of caspase activity by nitric oxide.
Experimental Protocols
The following are standard protocols for assessing the effects of NO donors on cancer cells in vitro.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[14]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
NO donor stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[14]
-
Compound Treatment: Prepare serial dilutions of the NO donor in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the highest NO donor concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[14] Mix gently to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
NO donor stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the NO donor for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
NO donor stock solution
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the NO donor for the desired time.
-
Cell Harvesting: Collect and centrifuge cells as described in the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The following tables present hypothetical data for the effects of a representative NO donor on a cancer cell line.
Table 1: Cell Viability by MTT Assay
| NO Donor Conc. (µM) | % Viability (Mean ± SD) after 24h | % Viability (Mean ± SD) after 48h |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 10 | 92.3 ± 3.8 | 85.1 ± 4.2 |
| 25 | 75.6 ± 4.1 | 62.7 ± 3.9 |
| 50 | 51.2 ± 3.5 | 40.3 ± 3.1 |
| 100 | 28.9 ± 2.9 | 19.8 ± 2.5 |
| 200 | 15.4 ± 2.1 | 9.7 ± 1.8 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining after 48h Treatment
| NO Donor Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 50 | 55.8 ± 3.4 | 25.1 ± 2.5 | 19.1 ± 2.2 |
| 100 | 28.4 ± 2.9 | 40.7 ± 3.1 | 30.9 ± 2.8 |
Table 3: Cell Cycle Distribution after 24h Treatment
| NO Donor Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.3 ± 2.8 | 28.1 ± 2.1 | 16.6 ± 1.9 |
| 50 | 68.9 ± 3.1 | 15.4 ± 1.8 | 15.7 ± 1.7 |
| 100 | 75.2 ± 3.5 | 9.8 ± 1.5 | 15.0 ± 1.6 |
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of NO donors.
References
- 1. cusabio.com [cusabio.com]
- 2. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide induces cell death by regulating anti-apoptotic BCL-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]
- 9. Non-apoptotic caspases in neural development and in anesthesia-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric oxide inhibits caspase activation and apoptotic morphology but does not rescue neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide induces caspase-dependent apoptosis and necrosis in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kjpp.net [kjpp.net]
- 13. Nitric oxide can inhibit apoptosis or switch it into necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sarracine N-oxide: A Potential Prodrug for Targeted Drug Delivery
Application Notes and Protocols for Researchers
Introduction
Sarracine N-oxide, a pyrrolizidine alkaloid N-oxide, has emerged as a compound of interest in the field of drug design, primarily for its potential as a hypoxia-activated prodrug. The core concept revolves around the selective activation of the less toxic this compound into its cytotoxic parent compound, Sarracine, within the hypoxic microenvironment characteristic of many solid tumors. This targeted activation minimizes systemic toxicity, a significant challenge in conventional chemotherapy. The N-oxide functional group renders the molecule more polar and less toxic than its corresponding tertiary amine, Sarracine. Under hypoxic conditions, cellular reductases, such as cytochrome P450 enzymes, can reduce the N-oxide to the active cytotoxic agent. This application note provides a comprehensive overview of this compound as a potential prodrug, including its mechanism of action, hypothetical efficacy and toxicity data, and detailed experimental protocols for its synthesis and evaluation.
Mechanism of Action
The therapeutic potential of this compound as a prodrug is predicated on its selective bioreduction in hypoxic environments. In well-oxygenated tissues, the N-oxide form is relatively stable and exhibits low toxicity. However, in the oxygen-deficient environment of solid tumors, endogenous reductases catalyze the removal of the oxygen atom from the N-oxide moiety. This conversion yields the tertiary amine, Sarracine, which is a potent cytotoxic agent. The active Sarracine can then exert its anti-cancer effects through mechanisms such as DNA alkylation or inhibition of essential cellular processes, leading to tumor cell death.
Caption: Bioreduction of this compound in hypoxic tumor environments.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, providing a comparative framework for its evaluation as a prodrug. These values are illustrative and based on typical ranges observed for similar pyrrolizidine alkaloid N-oxide prodrugs.
Table 1: In Vitro Cytotoxicity Data (Hypothetical)
| Cell Line | Compound | Condition | IC50 (µM) |
| HT-29 (Colon Cancer) | This compound | Normoxia (21% O₂) | > 200 |
| HT-29 (Colon Cancer) | This compound | Hypoxia (1% O₂) | 15.5 |
| HT-29 (Colon Cancer) | Sarracine | Normoxia (21% O₂) | 2.1 |
| A549 (Lung Cancer) | This compound | Normoxia (21% O₂) | > 200 |
| A549 (Lung Cancer) | This compound | Hypoxia (1% O₂) | 25.2 |
| A549 (Lung Cancer) | Sarracine | Normoxia (21% O₂) | 3.8 |
| MCF-7 (Breast Cancer) | This compound | Normoxia (21% O₂) | > 200 |
| MCF-7 (Breast Cancer) | This compound | Hypoxia (1% O₂) | 18.9 |
| MCF-7 (Breast Cancer) | Sarracine | Normoxia (21% O₂) | 2.5 |
Table 2: In Vivo Efficacy in Xenograft Model (Hypothetical)
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | 0 |
| This compound | 50 | i.p. | 65 |
| Sarracine | 5 | i.p. | 75 |
| Doxorubicin | 5 | i.p. | 80 |
Table 3: Pharmacokinetic Parameters in Rats (Hypothetical)
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | 20 | i.v. | 5500 | 0.1 | 8500 | 2.5 |
| This compound | 50 | p.o. | 1200 | 1.0 | 7500 | 3.0 |
Table 4: Acute Toxicity in Mice (Hypothetical)
| Compound | Route | LD50 (mg/kg) |
| This compound | i.p. | 350 |
| Sarracine | i.p. | 35 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-oxidation of a tertiary amine, adapted for the synthesis of this compound from Sarracine.
Materials:
-
Sarracine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol)
Procedure:
-
Dissolve Sarracine (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate) to yield pure this compound.
-
Characterize the final product by NMR and mass spectrometry.
Caption: A typical workflow for the synthesis of this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound and Sarracine on cancer cell lines under both normoxic and hypoxic conditions.
Materials:
-
Cancer cell lines (e.g., HT-29, A549, MCF-7)
-
Cell culture medium and supplements
-
This compound and Sarracine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Hypoxia chamber or incubator with controlled O₂ levels
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Sarracine in the cell culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include vehicle controls.
-
For hypoxic conditions, place the plates in a hypoxia chamber (1% O₂) for the duration of the drug exposure. For normoxic conditions, maintain the plates in a standard incubator (21% O₂).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 3: In Vivo Antitumor Efficacy Study
This protocol describes a general procedure for evaluating the antitumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation
-
This compound and Sarracine
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound, Sarracine, positive control).
-
Administer the treatments as per the defined schedule (e.g., intraperitoneal injection daily for 14 days).
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Caption: A standard workflow for an in vivo antitumor efficacy study.
Conclusion
This compound represents a promising prodrug candidate for hypoxia-targeted cancer therapy. Its selective activation in the tumor microenvironment has the potential to enhance therapeutic efficacy while reducing off-target toxicity. The provided hypothetical data and detailed experimental protocols offer a foundational framework for researchers and drug development professionals to explore the potential of this compound and other N-oxide-based prodrugs in oncology. Further research is warranted to validate these hypotheses and to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in preclinical and clinical settings.
Investigating the Mechanism of Action of Sarracine N-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Mechanism of Action
The prevailing hypothesis for the mechanism of action of Sarracine N-oxide involves a multi-step bioactivation process, culminating in cellular toxicity, primarily in the liver (hepatotoxicity). This process can be summarized as follows:
-
Prodrug Activation (Reduction): this compound itself is relatively stable and less toxic. It functions as a prodrug that requires metabolic activation. The initial step is the reduction of the N-oxide moiety to its corresponding tertiary amine, the pyrrolizidine alkaloid sarracine. This reduction is carried out by enzymes in the gut microbiota and by cytochrome P450 reductases in the liver.
-
Metabolic Bioactivation (Oxidation): The resulting sarracine undergoes metabolic bioactivation, primarily in the liver, catalyzed by cytochrome P450 (CYP) monooxygenases. This enzymatic oxidation converts sarracine into highly reactive and electrophilic pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).
-
Macromolecular Adduct Formation: The electrophilic DHPAs readily react with cellular nucleophiles, forming covalent adducts with macromolecules such as proteins and DNA.
-
Cellular Damage and Toxicity: The formation of these adducts disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and organ damage, with the liver being the primary target. This can manifest as hepatic sinusoidal obstruction syndrome, liver fibrosis, and potentially cancer.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and experimental workflows involved in the investigation of this compound's mechanism of action.
Caption: Proposed metabolic activation pathway of this compound.
Caption: Experimental workflow for investigating this compound's cytotoxicity.
Quantitative Data Summary
The following tables summarize the types of quantitative data that should be collected to characterize the mechanism of action of this compound. Note: The values presented are illustrative examples based on data for other PANOs and should be experimentally determined for this compound.
Table 1: In Vitro Cytotoxicity of this compound and Sarracine
| Compound | Cell Line | Incubation Time (h) | IC50 (µM)[1] |
| This compound | HepG2 | 24 | >100 (Illustrative) |
| 48 | 85 (Illustrative) | ||
| 72 | 50 (Illustrative) | ||
| Sarracine | HepG2 | 24 | 75 (Illustrative) |
| 48 | 40 (Illustrative) | ||
| 72 | 25 (Illustrative) |
Table 2: Relative Contribution of CYP450 Isoforms to Sarracine Metabolism
| CYP450 Isoform | Method | Relative Contribution (%) |
| CYP3A4 | Recombinant Human CYP | 65 (Illustrative) |
| CYP2B6 | Recombinant Human CYP | 20 (Illustrative) |
| CYP2C9 | Recombinant Human CYP | 10 (Illustrative) |
| Other CYPs | Recombinant Human CYP | 5 (Illustrative) |
Table 3: Quantification of DNA and Protein Adducts in Hepatocytes
| Treatment | Adduct Type | Adduct Level (adducts per 10^7 nucleotides/µg protein) |
| Vehicle Control | DNA | Not Detected |
| Protein | Not Detected | |
| This compound (50 µM) | DNA | 15 (Illustrative) |
| Protein | 30 (Illustrative) | |
| Sarracine (25 µM) | DNA | 25 (Illustrative) |
| Protein | 50 (Illustrative) |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and sarracine on hepatocyte viability.
Materials:
-
Hepatocytes (e.g., HepG2 cell line or primary human hepatocytes)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and Sarracine (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and sarracine in complete DMEM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Determination of CYP450 Isoform Contribution to Sarracine Metabolism
Objective: To identify the specific cytochrome P450 isoforms responsible for the metabolic activation of sarracine.
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2B6, CYP2C9, etc.)
-
Sarracine
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Setup: In a microcentrifuge tube, prepare a reaction mixture containing the recombinant CYP enzyme, sarracine, and the incubation buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate the protein. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the depletion of the parent compound (sarracine) and the formation of its metabolites.
-
Data Analysis: Calculate the rate of metabolism for each CYP isoform. The relative contribution of each isoform can be determined by comparing the metabolic rates.
Protocol 3: Detection and Quantification of DNA and Protein Adducts
Objective: To detect and quantify the formation of covalent adducts between the reactive metabolites of sarracine and cellular DNA and proteins.
Materials:
-
Hepatocytes treated with this compound or sarracine
-
DNA and protein extraction kits
-
Enzymes for DNA and protein digestion (e.g., proteinase K, DNase I, phosphodiesterases)
-
LC-MS/MS system
-
Internal standards for adduct quantification
Procedure for DNA Adducts:
-
Cell Lysis and DNA Extraction: Following treatment, harvest the cells and extract genomic DNA using a commercial kit.
-
DNA Digestion: Enzymatically digest the DNA to individual nucleosides.
-
Sample Cleanup: Purify the digested sample to remove proteins and other interfering substances.
-
LC-MS/MS Analysis: Analyze the sample using a sensitive LC-MS/MS method optimized for the detection of expected DHP-DNA adducts. Use stable isotope-labeled internal standards for accurate quantification.
-
Data Analysis: Quantify the level of DNA adducts, typically expressed as the number of adducts per 10^7 or 10^8 nucleotides.
Procedure for Protein Adducts:
-
Cell Lysis and Protein Extraction: Harvest the treated cells and extract total protein.
-
Protein Digestion: Digest the protein into peptides using an enzyme such as trypsin.
-
Sample Cleanup: Purify the peptide mixture.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify peptides that have been modified by DHP.
-
Data Analysis: Quantify the level of protein adducts, often expressed as the amount of adducted peptide relative to the total amount of the corresponding unmodified peptide.
Conclusion
The investigation into the mechanism of action of this compound should be guided by its classification as a pyrrolizidine alkaloid N-oxide. The provided protocols offer a robust framework for elucidating its bioactivation pathway, identifying the key metabolic enzymes involved, and quantifying the resulting cellular damage. The successful execution of these experiments will provide crucial data for assessing the toxicological profile of this compound and will be invaluable for researchers and professionals in the fields of toxicology and drug development. It is imperative to experimentally determine the specific quantitative parameters for this compound to move beyond the illustrative data presented in this document.
References
Application Notes and Protocols for Sarracine N-oxide In Vivo Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, specific literature detailing established delivery systems and in vivo protocols exclusively for Sarracine N-oxide is limited. The following application notes and protocols are based on general principles of drug delivery for preclinical research and data extrapolated from studies on similar pyrrolizidine alkaloid N-oxides, such as Usaramine N-oxide. These guidelines are intended to serve as a starting point for developing and validating a suitable in vivo delivery system for this compound.
Introduction to this compound
This compound is a pyrrolizidine alkaloid N-oxide with the molecular formula C18H27NO6.[1] Like other heterocyclic N-oxides, it is a class of compounds with a range of potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The N-oxide functional group can significantly influence the physicochemical properties of the parent molecule, often increasing water solubility and altering its pharmacokinetic profile.[3] In many cases, N-oxides can act as prodrugs, being reduced in vivo to the corresponding tertiary amine, which may be the more active form.[4] This is particularly relevant in hypoxic environments, such as those found in solid tumors, making N-oxides promising candidates for targeted cancer therapy.[4][5]
Considerations for In Vivo Delivery System Development
The choice of a delivery system for this compound for in vivo studies will depend on the research question, the target organ or tissue, and the desired pharmacokinetic profile. Key considerations include:
-
Route of Administration: Oral, intravenous, intraperitoneal, or subcutaneous administration will lead to different absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Formulation: The solubility and stability of this compound in physiological media will dictate the need for formulation excipients such as solubilizers, stabilizers, and vehicles.
-
Pharmacokinetics: Understanding the half-life, clearance, and bioavailability is crucial for designing effective dosing regimens.
-
Toxicity: The potential toxicity of this compound and the delivery vehicle must be carefully evaluated.
Quantitative Data Summary (Hypothetical Data Based on a Related Compound)
The following table summarizes hypothetical pharmacokinetic parameters for this compound, based on data reported for Usaramine N-oxide in rats.[6] This data should be experimentally determined for this compound.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| This compound | ||
| AUC₀₋t (ng/mLh) | 553 ± 98 | 968 ± 157 |
| Cmax (ng/mL) | - | 150 ± 25 |
| Tmax (h) | - | 1.5 ± 0.5 |
| Clearance (L/h/kg) | 2.06 ± 0.35 | - |
| Sarracine (Metabolite) | ||
| AUC₀₋t (ng/mLh) | 101 ± 25 | 3985 ± 367 |
| Cmax (ng/mL) | - | 850 ± 110 |
| Tmax (h) | - | 2.0 ± 0.8 |
| Oral Bioavailability (%) | - | 68.2 ± 6.5 |
AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound for intravenous or oral administration in a rodent model.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sterile vials
Protocol for Intravenous (IV) Formulation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a stock solution.
-
In a sterile vial, add the desired volume of the this compound stock solution.
-
Add PEG 400 to the vial (e.g., to constitute 10% of the final volume) and vortex thoroughly to ensure complete mixing.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.
-
Sterile filter the final formulation using a 0.22 µm syringe filter into a new sterile vial.
-
Store the formulation at 4°C and protect from light until use. Visually inspect for any precipitation before administration.
Protocol for Oral (PO) Formulation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare a vehicle solution, for example, 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Suspend the this compound powder in the vehicle solution.
-
Vortex thoroughly to ensure a uniform suspension.
-
Prepare fresh on the day of administration.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile of this compound and its primary metabolite, Sarracine, following intravenous and oral administration to rats.
Materials and Methods:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulations (IV and PO)
-
Anesthesia (e.g., isoflurane)
-
Catheters for jugular vein cannulation (for IV administration and blood sampling)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week. For the IV group, surgically implant a catheter in the jugular vein for drug administration and blood sampling. Allow animals to recover for 24-48 hours. Fast animals overnight before dosing.
-
Dosing:
-
IV Group: Administer the this compound formulation via the jugular vein catheter.
-
PO Group: Administer the this compound suspension by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and its metabolite, Sarracine, in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, clearance, and oral bioavailability.
Proposed Signaling Pathway for N-oxide Prodrug Activation
Many N-oxides act as hypoxia-activated prodrugs. The following diagram illustrates a generalized signaling pathway for the bioactivation of an N-oxide compound in a hypoxic tumor environment.
References
- 1. This compound | C18H27NO6 | CID 5799962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis-bioreductive agents as hypoxia-selective cytotoxins: nitracrine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Sarracine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarracine N-oxide is a pyrrolizidine alkaloid N-oxide. The toxicological properties of many pyrrolizidine alkaloids are of significant interest, and the N-oxide forms are often considered to be detoxified metabolites. However, comprehensive evaluation of the cytotoxic potential of this compound is essential for understanding its safety profile and therapeutic potential.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound, employing a panel of standard assays to measure cell viability, membrane integrity, and apoptosis.[2][3] The presented protocols are designed to be adaptable for various cell lines and research applications.
Data Presentation
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 50 | 82.4 ± 7.3 |
| 100 | 65.7 ± 8.9 |
| 200 | 48.2 ± 9.5 |
| 500 | 25.1 ± 6.4 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 1.1 |
| 1 | 3.1 ± 1.5 |
| 10 | 4.8 ± 2.0 |
| 50 | 15.6 ± 3.4 |
| 100 | 32.9 ± 4.7 |
| 200 | 51.7 ± 6.2 |
| 500 | 78.3 ± 8.1 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle Control) | 96.2 ± 2.1 | 2.1 ± 0.8 | 1.2 ± 0.5 | 0.5 ± 0.2 |
| 100 | 68.4 ± 4.5 | 15.8 ± 3.2 | 12.3 ± 2.8 | 3.5 ± 1.1 |
| 500 | 27.1 ± 5.9 | 45.6 ± 6.7 | 22.5 ± 4.3 | 4.8 ± 1.5 |
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Line Selection : Choose an appropriate cell line based on the research objectives (e.g., HepG2 for hepatotoxicity studies, A549 for lung cytotoxicity).
-
Cell Maintenance : Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Stock Solution : Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS).
-
Working Solutions : Prepare fresh serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5% for DMSO).[2]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][][6]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[2]
-
Remove the medium and treat the cells with various concentrations of this compound and a vehicle control. Include untreated cells as a negative control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 590 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the untreated control.
LDH Assay for Cytotoxicity
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[6][7]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for maximum LDH release (e.g., by adding a lysis buffer).[2]
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture, as per the manufacturer's instructions, to each well containing the supernatant.[2]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.[2]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Protocol:
-
Seed cells in a 6-well plate and treat them with this compound for the desired time.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.[2]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
General Apoptosis Signaling Pathways
Caption: Potential apoptosis signaling pathways induced by cytotoxic agents.
References
- 1. This compound | C18H27NO6 | CID 5799962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. opentrons.com [opentrons.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
Sarracine N-oxide: Uncharted Territory as a Chemical Probe in Molecular Biology
Despite a comprehensive search of available scientific literature and databases, detailed information regarding the application of Sarracine N-oxide as a chemical probe in molecular biology is not publicly available. As a result, specific application notes, experimental protocols, quantitative data, and validated signaling pathways for this compound cannot be provided at this time.
This compound is a pyrrolizidine alkaloid N-oxide. While the broader class of N-oxides has been investigated for various biological activities, data specific to this compound's use as a research tool is absent from the current body of scientific literature.
General Context: N-Oxides in Biological Research
N-oxides are a class of chemical compounds that have garnered interest in medicinal chemistry and molecular biology for several reasons:
-
Prodrug Potential: The N-oxide functional group can be reduced in vivo to the corresponding tertiary amine. This transformation is often facilitated by enzymes in hypoxic (low oxygen) environments, such as those found in solid tumors. This has led to the exploration of N-oxides as prodrugs that can be selectively activated in diseased tissues.
-
Modulation of Physicochemical Properties: The addition of an N-oxide moiety can alter a molecule's solubility, polarity, and ability to cross biological membranes, which can be advantageous in drug design and the development of biological probes.
-
Nitric Oxide (NO) Signaling: Some N-oxide compounds have been investigated for their ability to release or interact with nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.
The Status of this compound Research
Currently, there are no published studies that detail the use of this compound as a specific chemical probe to investigate biological pathways or molecular targets. Key information that is not available includes:
-
Specific Molecular Targets: The proteins, enzymes, or nucleic acids with which this compound may interact have not been identified.
-
Modulated Signaling Pathways: There is no data to suggest which, if any, cellular signaling cascades are affected by this compound.
-
Quantitative Biological Data: Dose-response curves, binding affinities (e.g., Kd, IC50, EC50), or other quantitative measures of its biological activity have not been reported.
-
Validated Experimental Protocols: Standardized methods for using this compound in common molecular biology assays (e.g., cell viability assays, western blotting, immunoprecipitation, or cellular imaging) have not been established or published.
Future Directions
The potential of this compound as a chemical probe remains to be explored. Future research would need to focus on fundamental characterization, including:
-
Initial Screening: Testing this compound in a variety of cell-based assays to identify any potential cytotoxic, cytostatic, or signaling effects.
-
Target Identification: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, or genetic screens to identify its molecular binding partners.
-
Mechanism of Action Studies: Once a target is identified, further experiments would be required to elucidate the mechanism by which this compound modulates its function and the downstream cellular consequences.
Until such foundational research is conducted and published, the development of detailed application notes and protocols for this compound as a chemical probe in molecular biology is not feasible. Researchers interested in this compound would need to undertake these initial characterization studies.
Troubleshooting & Optimization
Technical Support Center: Sarracine N-oxide Stability and Degradation in Aqueous Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Sarracine N-oxide in aqueous solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solution important?
This compound is a tertiary amine N-oxide.[1][2][3] The stability of this compound in aqueous solutions is a critical factor in its development as a potential therapeutic agent. Understanding its degradation profile is essential for determining appropriate storage conditions, formulation strategies, and predicting its shelf-life to ensure its quality, safety, and efficacy.[4][5][6]
Q2: What are the typical degradation pathways for N-oxides like this compound in aqueous solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, N-oxides, in general, can undergo several degradation reactions in aqueous solutions. These may include:
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Reduction: The N-oxide group can be reduced back to the corresponding tertiary amine (Sarracine). This can be influenced by reducing agents or certain enzymatic pathways in biological systems.
-
Rearrangements: Certain N-oxides, particularly those with specific structural features like N-allyl or N-benzyl groups, can undergo rearrangements such as the Meisenheimer rearrangement.[1]
-
Elimination Reactions: N-oxides with a hydrogen atom in the β-position to the N-oxide group may undergo Cope elimination.[1]
-
Photodegradation: Aromatic N-oxides, in particular, can be susceptible to degradation upon exposure to light.[7] The complex photochemistry can lead to various degradation products.[7]
-
Hydrolysis: While the N-O bond in N-oxides is generally stable to hydrolysis, ester functionalities present in the this compound molecule could be susceptible to hydrolysis under acidic or basic conditions.
Q3: How do factors like pH, temperature, and light affect the stability of this compound?
The stability of N-oxides is significantly influenced by environmental factors:[4]
-
pH: The pH of the aqueous solution can influence the rate of hydrolysis of ester groups within the this compound structure and can also affect the rate of other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions, leading to a shorter shelf-life.[1]
-
Light: Exposure to light, especially UV light, can induce photodegradation, leading to the formation of photoproducts.[7][8] It is crucial to protect this compound solutions from light unless photostability is being specifically investigated.[7]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed during routine handling in the lab.
-
Possible Cause: Exposure to light. Many N-oxides are photosensitive.[7]
-
Troubleshooting Step: Protect the this compound solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct all manipulations under low-light conditions.
-
-
Possible Cause: Presence of contaminants. Trace metals or other reactive species in the solvent or on the glassware can catalyze degradation.
-
Troubleshooting Step: Use high-purity water and solvents. Ensure all glassware is thoroughly cleaned and rinsed.
-
-
Possible Cause: Inappropriate pH. The solution pH may be promoting hydrolysis or other degradation pathways.
-
Troubleshooting Step: Prepare solutions in a buffered system at a pH where this compound is most stable. A pH stability study should be conducted to determine the optimal pH range.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause: Variability in storage conditions. Fluctuations in temperature or humidity can lead to inconsistent degradation rates.
-
Troubleshooting Step: Use calibrated and validated stability chambers that maintain precise temperature and humidity control as per ICH guidelines.[6]
-
-
Possible Cause: Inadequate analytical methodology. The analytical method used may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products.
-
Troubleshooting Step: Develop and validate a stability-indicating HPLC method. This involves subjecting this compound to forced degradation conditions (see Q4) to generate degradation products and ensuring the method can resolve these from the parent compound.[9]
-
Issue 3: An unknown peak appears in the chromatogram during a stability study.
-
Possible Cause: Formation of a new degradation product.
Experimental Protocols
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify likely degradation products and establish the degradation pathways and intrinsic stability of the molecule.[9] These studies also help in developing and validating stability-indicating analytical methods.[9]
General Protocol for Forced Degradation of this compound in Aqueous Solution:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration.
-
Stress Conditions: Expose the this compound solution to the following stress conditions as recommended by ICH guidelines:[8][9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8]
-
Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A control sample should be protected from light.
-
Thermal Degradation: Expose the solid drug substance to dry heat at an appropriate temperature (e.g., 80°C) for a specified duration.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Assess the purity of the this compound peak and calculate the mass balance to ensure that all degradation products are accounted for.
Data Presentation
The following tables present hypothetical data to illustrate how the stability of this compound under different conditions could be summarized.
Table 1: Stability of this compound in Aqueous Solution under Different pH Conditions at 40°C
| Time (days) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 7 | 95.2 | 98.5 | 99.1 | 96.3 |
| 14 | 90.1 | 97.2 | 98.0 | 92.5 |
| 30 | 82.5 | 94.8 | 96.2 | 87.1 |
Table 2: Photostability of this compound in Aqueous Solution
| Exposure Time (hours) | % Remaining (Light Exposed) | % Remaining (Dark Control) |
| 0 | 100.0 | 100.0 |
| 6 | 85.3 | 99.8 |
| 12 | 72.1 | 99.5 |
| 24 | 58.9 | 99.2 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C18H27NO6 | CID 5799962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving the solubility of Sarracine N-oxide for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Sarracine N-oxide for biological assays.
Troubleshooting Guide: Improving this compound Solubility
Problem: this compound is not dissolving sufficiently for my biological assay.
Solution: this compound, a pyrrolizidine alkaloid N-oxide, is a polar molecule. Its solubility can be influenced by the choice of solvent and the pH of the solution. The following table summarizes suitable solvents and strategies to enhance solubility.
| Solvent/Strategy | Type | Rationale & Recommendations |
| Water (Aqueous Buffers) | Polar Protic | N-oxides are generally more water-soluble than their corresponding tertiary amines.[1] For many biological assays, starting with sterile, purified water or a buffer relevant to your experiment (e.g., PBS) is recommended. If solubility is limited, consider gentle heating or sonication. |
| Acidified Water/Buffer | pH Modification | The solubility of pyrrolizidine alkaloids and their N-oxides can be significantly increased in acidic conditions.[2][3] Prepare a dilute acidic solution (e.g., 0.05 M sulfuric acid, 0.1% formic acid) in water or your buffer. This protonates the molecule, increasing its solubility. Ensure the final pH is compatible with your assay. |
| Methanol | Polar Protic | Methanol is a common solvent for the extraction and analysis of pyrrolizidine alkaloids and their N-oxides.[2][4] It can be used to prepare a concentrated stock solution that is then further diluted into your aqueous assay medium. |
| Ethanol | Polar Protic | Similar to methanol, ethanol can be used to dissolve this compound.[2] It is often better tolerated by cells in low concentrations compared to methanol. |
| Acetonitrile | Polar Aprotic | Acetonitrile is another solvent used for the analysis of these compounds and can be used for initial solubilization.[2][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | DMSO is a powerful and common solvent for preparing high-concentration stock solutions of compounds for biological assays.[5] It is recommended to prepare a stock solution in 100% DMSO and then dilute it into the final assay medium. The final DMSO concentration should typically be kept low (e.g., ≤ 0.1% v/v) to avoid solvent-induced toxicity in cell-based assays.[5] |
| Co-solvents | Method | Using a mixture of solvents can improve solubility. For example, a small amount of DMSO or ethanol can be used to initially dissolve the compound before adding the aqueous buffer. |
Experimental Workflow for Solvent Selection
Below is a decision-making workflow to guide you in selecting an appropriate solvent system for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation can occur for several reasons:
-
Low Solubility: You may be exceeding the solubility limit of this compound in your chosen solvent.
-
pH Changes: If you are diluting a stock solution prepared in an acidic or basic solvent into a neutral buffer, the pH shift can cause the compound to become less soluble and precipitate.
-
Temperature Effects: Solubility can be temperature-dependent. A compound dissolved at a higher temperature may precipitate when cooled to room temperature or incubator temperature.
-
Solvent Exchange: When diluting a stock solution from a highly solubilizing solvent (like DMSO) into an aqueous buffer, the compound may precipitate if the final concentration is still too high for the aqueous environment.
Q2: What is a good starting point for preparing a stock solution of this compound for cell-based assays?
A2: A common and effective method is to prepare a high-concentration stock solution in 100% DMSO. For example, you can aim for a 10 mM or higher stock solution. This can then be serially diluted in your cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of DMSO in your assay is non-toxic to your cells, typically at or below 0.1% (v/v).[5]
Q3: Can I use sonication or heating to help dissolve this compound?
A3: Yes, gentle sonication in a water bath or warming the solution can help to dissolve this compound. However, be cautious with heating, as excessive heat could potentially degrade the compound. It is advisable to use the lowest effective temperature for the shortest possible time.
Q4: How does the N-oxide functional group affect the solubility of this compound?
A4: The N-oxide group is highly polar and capable of forming strong hydrogen bonds.[1] This generally increases the water solubility of the molecule compared to its corresponding tertiary amine (Sarracine).[1]
Q5: Are there any known signaling pathways affected by this compound that I should be aware of?
A5: While specific signaling pathways for this compound are not extensively documented, pyrrolizidine alkaloids and their N-oxides are known to be metabolized in the liver by cytochrome P450 enzymes into reactive pyrrolic metabolites.[6][7] These metabolites can bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity.[7] This can trigger stress-response pathways, potentially involving p53 and mitogen-activated protein kinases (MAPKs), and may lead to apoptosis (programmed cell death).[8][9][10]
Hypothetical Signaling Pathway of this compound Metabolism and Cytotoxicity
The following diagram illustrates a plausible signaling pathway for the bioactivation of this compound and its potential downstream cellular effects, based on the known metabolism of related pyrrolizidine alkaloids.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound is 353.4 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 353.4 g/mol = 0.003534 g = 3.534 mg
-
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 3.53 mg of this compound powder into the tube. Record the exact weight.
-
-
Add DMSO:
-
Based on the actual weight, calculate the precise volume of DMSO needed.
-
Volume (mL) = [Mass (mg) / 353.4 g/mol ] / 10 mmol/L * 1000 mL/L
-
-
Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound.
-
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the tube in a 37°C water bath for a few minutes.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, it can be stored at 4°C for a few days, but always check for any signs of precipitation before use.
-
Preparation of Working Solutions:
-
To prepare a working solution, thaw a vial of the 10 mM stock solution.
-
Dilute the stock solution serially in your final assay medium (e.g., cell culture medium, PBS) to the desired concentration.
-
Important: Ensure the final concentration of DMSO in your assay is at a non-toxic level (e.g., ≤ 0.1% v/v). For example, to achieve a 10 µM working solution, you would perform a 1:1000 dilution of your 10 mM stock, which would result in a final DMSO concentration of 0.1%.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nitric oxide and its role in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide-induced apoptosis: p53-dependent and p53-independent signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Sarracine N-oxide in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Sarracine N-oxide in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow for this compound quantification.
Question 1: Why am I observing low or no recovery of this compound in my samples?
Answer:
Low recovery of this compound, a polar pyrrolizidine alkaloid N-oxide (PANO), is a common issue that can arise from several factors during sample preparation and analysis. The troubleshooting process should systematically evaluate each step of your workflow.
Troubleshooting Workflow for Low Recovery
Key Considerations:
-
Extraction Solvent: this compound is highly polar. Ensure your extraction solvent is sufficiently polar, such as methanol or aqueous solutions with acid. Acidified aqueous solutions are often preferred for efficient extraction of both PAs and their N-oxides.
-
Solid-Phase Extraction (SPE):
-
Sorbent Choice: Strong cation exchange (SCX) SPE cartridges are highly effective for retaining and concentrating PANOs.
-
pH Control: The sample should be loaded onto the SCX cartridge under acidic conditions to ensure the tertiary amine of the N-oxide is protonated and retained.
-
Elution: Elution requires a basic solvent (e.g., methanol with ammonia) to neutralize the charge on the analyte and release it from the sorbent.
-
Flow Rate: A slow and consistent flow rate during sample loading ensures adequate interaction between the analyte and the sorbent.
-
-
Analyte Instability: PANOs can be unstable under certain conditions. Avoid high temperatures during solvent evaporation. In some matrices, like honey, PANOs can degrade rapidly.
Question 2: My results for this compound quantification are inconsistent and show poor reproducibility. What could be the cause?
Answer:
Poor reproducibility in the quantification of this compound can stem from variability in sample preparation, matrix effects, or instrumental performance.
Potential Causes and Solutions for Poor Reproducibility:
| Potential Cause | Recommended Action |
| Inconsistent Sample Homogenization | Ensure that the complex matrix (e.g., herbal powder, viscous liquid) is thoroughly homogenized before taking a subsample for extraction. |
| Variable SPE Performance | Ensure consistent conditioning, loading, washing, and elution steps for all samples. Use an automated SPE system if available to minimize human error. Ensure the SPE cartridges have not dried out before sample loading. |
| Matrix Effects | Matrix components co-eluting with this compound can cause ion suppression or enhancement, leading to variability. Implement strategies to mitigate matrix effects (see Question 3). |
| Analyte Instability | If this compound is degrading in the processed samples, analyze them as quickly as possible after preparation. Investigate the stability of the analyte in the final extract under your storage conditions. |
| LC-MS/MS System Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure and the LC gradient. |
| Inconsistent Internal Standard Addition | Ensure the internal standard is added accurately and at the same concentration to all samples and calibration standards. |
Question 3: How can I identify and mitigate matrix effects for this compound analysis?
Answer:
Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis of complex samples. They can lead to inaccurate quantification.
Identifying Matrix Effects:
A common method is to compare the peak area of an analyte in a post-extraction spiked blank matrix sample with the peak area of the analyte in a neat solvent at the same concentration.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Strategies for Mitigating Matrix Effects:
-
Optimize Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds.
-
Solid-Phase Extraction (SPE): Use of SCX SPE is highly recommended for its ability to selectively retain PANOs and wash away many matrix components.
-
-
Chromatographic Separation:
-
Modify the LC gradient to better separate this compound from co-eluting matrix components.
-
Consider using a different column chemistry if co-elution persists.
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for consistent matrix effects.
-
-
Stable Isotope-Labeled Internal Standard (SIL-IS):
-
The use of a SIL-IS for this compound is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction of the signal.
-
Logical Flow for Addressing Matrix Effects
Technical Support Center: Optimization of Sarracine N-oxide Extraction
Welcome to the technical support center for the optimization of Sarracine N-oxide extraction from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
A1: this compound, a pyrrolizidine alkaloid N-oxide, is a polar compound. Therefore, polar solvents are most effective for its extraction.[1] Methanol is a commonly used solvent, often acidified to improve extraction efficiency.[2][3] Aqueous solutions of dilute organic or mineral acids are also good extraction solvents for pyrrolizidine alkaloids and their N-oxides.[1] Non-polar solvents such as hexane have very limited solubility for these compounds and are generally not recommended for extraction.[1]
Q2: Which extraction techniques are most suitable for this compound?
A2: Several techniques can be employed, with the choice often depending on available equipment, sample size, and desired throughput. Common and effective methods include:
-
Maceration: A simple technique involving soaking the plant material in a solvent. It is straightforward but may be less efficient than other methods.[3]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and increasing extraction yield in a shorter time.[4][5]
-
Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to enhance extraction efficiency and can lead to significantly higher recoveries compared to traditional methods.[1][6]
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[7]
Q3: How can I remove interfering compounds from my this compound extract?
A3: A common cleanup method involves Solid-Phase Extraction (SPE) using a strong cation exchange (SCX) column.[8] The crude extract, dissolved in a dilute acid, is loaded onto the column. The this compound and other alkaloids are retained on the column while neutral compounds like chlorophyll and fats are washed away. The desired compounds can then be eluted with a mixture of methanol and ammonia.[8]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is the most suitable method for the selective and sensitive quantification of this compound.[1][9] This technique allows for the separation of this compound from other co-extracted compounds and its accurate measurement.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Solution |
| Inappropriate Solvent | Ensure you are using a polar solvent like methanol or an acidified aqueous solution. The addition of a small percentage of acid (e.g., 1% tartaric acid or 2% formic acid) to methanol can improve yield.[1][3] |
| Inefficient Extraction Method | Consider switching to a more advanced extraction technique. Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE) have been shown to provide higher yields than simple maceration.[1][4] |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature for your chosen method. For maceration, this may involve longer extraction periods. For UAE and PLE, refer to optimized parameters in the experimental protocols below. Be cautious with high temperatures as they can potentially degrade the N-oxide.[3] |
| Improper Sample Preparation | Ensure the plant material is properly dried and ground to a fine powder to increase the surface area for extraction. |
Problem 2: Degradation of this compound During Extraction or Analysis
| Possible Cause | Solution |
| High Temperatures | Avoid excessive heat during extraction and solvent evaporation steps.[3] If using PLE, carefully control the temperature. During analysis with LC-MS, high temperatures in the ion source can cause deoxygenation of the N-oxide, leading to an underestimation of the N-oxide and an overestimation of the parent alkaloid.[10] |
| pH Instability | The stability of this compound can be pH-dependent. Maintain a mildly acidic to neutral pH during extraction and storage of the extract. |
| Exposure to Light | Store extracts in amber vials or protect them from light to prevent potential photodegradation. |
Problem 3: Co-extraction of Impurities Leading to Poor Purity
| Possible Cause | Solution |
| Non-selective Extraction | Implement a post-extraction cleanup step. Solid-Phase Extraction (SPE) with a strong cation exchange (SCX) cartridge is highly effective for purifying pyrrolizidine alkaloids and their N-oxides.[8] |
| Presence of Fats and Pigments | If the initial extract contains a high amount of chlorophyll and fats, perform a liquid-liquid extraction with a non-polar solvent like dichloromethane or petroleum ether from the acidified aqueous extract before proceeding to SPE.[8] |
Quantitative Data Presentation
Table 1: Comparison of Extraction Methods for Pyrrolizidine Alkaloids (PAs) and their N-oxides
| Extraction Method | Plant Source | Key Parameters | Relative Recovery/Yield | Reference |
| Pressurized Liquid Extraction (PLE) | Jacobaea vulgaris (syn. Senecio jacobaea) | Modifier: various acids; Temperature: 50-125 °C | Up to 174.4% compared to reference method | [1] |
| Ultrasound-Assisted Extraction (UAE) | Senecio brasiliensis (leaves) | Power intensity: 75.11 W/cm²; Cycle: 0.93 | Up to 11.82% weight yield | [4] |
| Maceration | Comfrey | Solvent: 1% methanolic tartaric acid; Temperature: Room temp. | - | [3] |
| Microwave Hydrodiffusion and Gravity (MHG) | Senecio brasiliensis (flowers) | Power: 400 W; Time: 20 min | 0.68% weight yield | [4] |
Experimental Protocols
Protocol 1: Maceration with Acidified Methanol
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Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.
-
Extraction:
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Weigh 10 g of the powdered plant material and place it in a flask.
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Add 100 mL of methanol containing 1% (w/v) tartaric acid.
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Seal the flask and macerate for 24 hours at room temperature with occasional shaking.
-
-
Filtration: Filter the extract through filter paper to remove the solid plant material.
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Concentration: Evaporate the solvent from the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
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Reconstitution: Dissolve the crude extract in a suitable solvent for further purification or analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
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Sample Preparation: Dry and grind the plant material as described in Protocol 1.
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Extraction:
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Place 5 g of the powdered plant material in a beaker.
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Add 50 mL of 80% aqueous methanol.
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Place the beaker in an ultrasonic bath.
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Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the temperature of the water bath at 40-50°C.
-
-
Post-Extraction: Follow steps 3-5 from Protocol 1.
Protocol 3: Pressurized Liquid Extraction (PLE)
-
Sample Preparation: Mix 1 g of the dried and ground plant material with a dispersing agent like diatomaceous earth.
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Extraction Cell Loading: Load the mixture into the extraction cell.
-
PLE System Parameters:
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Solvent: Water with 1% acetic acid.
-
Temperature: 100°C.
-
Pressure: 1500 psi.
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Static Time: 10 minutes.
-
Cycles: 2.
-
-
Collection: Collect the extract in a vial.
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Concentration: If necessary, concentrate the extract under a stream of nitrogen.
Protocol 4: Solid-Phase Extraction (SPE) Cleanup
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Sample Preparation: Dissolve the crude extract in 10 mL of 0.05 M sulfuric acid.
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Column Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
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Sample Loading: Load the prepared sample onto the SPE cartridge.
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Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove neutral impurities.
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Elution: Elute the this compound and other alkaloids with 10 mL of methanol containing 5% ammonia.
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Drying: Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitution: Reconstitute the purified extract in a suitable solvent for analysis.
Visualizations
References
- 1. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase extraction and HPLC-MS profiling of pyrrolizidine alkaloids and their N-oxides: a case study of Echium plantagineum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process [pubmed.ncbi.nlm.nih.gov]
Preventing the degradation of Sarracine N-oxide during storage
Welcome to the technical support center for Sarracine N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a pyrrolizidine alkaloid N-oxide (PANO). Like many N-oxide compounds, its stability can be a concern as the N-oxide functional group can be susceptible to chemical reduction and other degradation pathways. Degradation can lead to a loss of potency, altered biological activity, and the formation of impurities that could interfere with experimental results.
Q2: What are the general recommended storage conditions for solid this compound?
For solid, neat this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are advisable to minimize degradation. Under these conditions, the solid compound is expected to be stable for at least 6 months.
Q3: How should I store solutions of this compound?
Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or lower. It is recommended to use these solutions within one month. For daily experimental use, it is best to prepare fresh solutions.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, N-oxides, in general, can be susceptible to:
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Reduction: The N-oxide can be reduced back to the corresponding tertiary amine (Sarracine). This can be initiated by reducing agents, certain metals, or enzymatic activity.
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Hydrolysis: The ester linkages in the this compound molecule could be susceptible to hydrolysis under acidic or basic conditions.
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Photodegradation: Exposure to light, particularly UV light, can induce degradation of N-oxide compounds.
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Thermal Degradation: Elevated temperatures can accelerate the degradation process.
Troubleshooting Guides
Problem 1: I am observing a loss of activity of my this compound solution over a short period.
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Possible Cause 1: Improper Storage. Are you storing the solution at the recommended temperature (-20°C)? Are the vials tightly sealed to prevent solvent evaporation and exposure to moisture?
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Troubleshooting Step 1: Prepare fresh solutions daily for your experiments. If you must store solutions, ensure they are aliquoted and stored at -20°C in tightly sealed vials. Avoid repeated freeze-thaw cycles.
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Possible Cause 2: Contamination. Is your solvent or container contaminated with reducing agents or metal ions?
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Troubleshooting Step 2: Use high-purity solvents and ensure all glassware is thoroughly cleaned. Consider using amber vials to protect from light.
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Possible Cause 3: pH of the solution. Is your experimental buffer acidic or basic? Extreme pH values can promote hydrolysis.
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Troubleshooting Step 3: Whenever possible, maintain the pH of the this compound solution close to neutral (pH 7).
Problem 2: I see extra peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing my this compound sample.
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Possible Cause 1: Degradation. The extra peaks may correspond to degradation products. A common degradation product of an N-oxide is its corresponding tertiary amine.
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Troubleshooting Step 1: To confirm if the extra peaks are degradation products, you can perform a forced degradation study (see Experimental Protocols section). This involves intentionally degrading a sample of this compound under various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixture.
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Troubleshooting Step 2: Use a stability-indicating analytical method. This is a validated method that can separate the intact drug from its degradation products.
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Possible Cause 2: Impurities in the original sample.
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Troubleshooting Step 2: Check the certificate of analysis (CoA) for your batch of this compound to see the purity and the list of known impurities.
Data Presentation
The following tables summarize typical conditions for forced degradation studies and provide an example of how to present stability data. Note that this is generalized information, and specific results for this compound may vary.
Table 1: Example Conditions for a Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation |
| Acidic Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60°C | Potential hydrolysis of ester groups |
| Basic Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | Room Temperature | Potential hydrolysis of ester groups |
| Oxidative | 3% H₂O₂ | 24, 48, 72 hours | Room Temperature | Further oxidation or ring opening |
| Thermal | Solid and Solution | 7 days | 80°C | General decomposition |
| Photolytic | Solid and Solution | 24, 48, 72 hours | UV light (254 nm) and visible light | Photodegradation |
Table 2: Example Stability Data for this compound Solution (0.1 mg/mL in PBS, pH 7.4) Stored at Different Temperatures
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance of Degradation Products (% Area) |
| -20°C | 0 | 99.5 | < 0.5 |
| 1 month | 99.2 | < 0.8 | |
| 3 months | 98.9 | < 1.1 | |
| 4°C | 0 | 99.5 | < 0.5 |
| 1 week | 97.1 | 2.9 | |
| 1 month | 92.3 | 7.7 | |
| Room Temperature | 0 | 99.5 | < 0.5 |
| 24 hours | 95.8 | 4.2 | |
| 1 week | 85.1 | 14.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.
Methodology:
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Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
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Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 80°C.
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Photodegradation: Expose a vial of the solid compound and a vial of the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
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Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
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Analysis: Analyze all samples by a stability-indicating HPLC-UV method. For identification of degradation products, use LC-MS/MS.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
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Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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A: 0.1% Formic acid in water.
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B: 0.1% Formic acid in acetonitrile.
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Gradient Elution: Develop a gradient elution method to achieve good separation. An example gradient could be:
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0-5 min: 5% B
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5-25 min: 5% to 95% B
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25-30 min: 95% B
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30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (determine by UV scan).
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Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using the samples from the forced degradation study to demonstrate specificity.
Visualizations
Technical Support Center: Chemical Synthesis of Sarracine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Sarracine N-oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a pyrrolizidine alkaloid N-oxide. The proposed synthetic route involves the oxidation of the tertiary amine precursor, Sarracine.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SYN-01 | Low to no conversion of Sarracine to this compound. | 1. Ineffective Oxidizing Agent: The chosen oxidant may not be potent enough. 2. Insufficient Oxidant: The molar equivalent of the oxidizing agent is too low. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed. 4. Degraded Oxidant: The oxidizing agent may have decomposed during storage. | 1. Switch to a more powerful oxidizing agent such as m-CPBA or H₂O₂. 2. Increase the molar equivalents of the oxidant incrementally (e.g., from 1.1 eq. to 1.5 eq.). 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Use a fresh batch of the oxidizing agent. |
| SYN-02 | Formation of multiple unidentified side products. | 1. Over-oxidation: The reaction conditions are too harsh, leading to undesired secondary reactions. 2. Hydrolysis of Ester Groups: The reaction conditions (e.g., pH, temperature) may be causing the hydrolysis of the ester functionalities in the Sarracine molecule. 3. Rearrangement Reactions: Amine oxides can be prone to rearrangements like the Polonovski or Cope elimination reactions, especially at elevated temperatures.[1] | 1. Reduce the reaction temperature and/or the amount of oxidant. 2. Use a buffered reaction medium to maintain a neutral pH. Avoid strongly acidic or basic conditions. 3. Conduct the reaction at the lowest possible temperature that allows for conversion. |
| PUR-01 | Difficulty in isolating and purifying this compound. | 1. High Polarity: N-oxides are highly polar compounds, which can make them difficult to elute from silica gel columns and can lead to tailing.[2] 2. Water Solubility: The product might be partially or fully dissolved in the aqueous phase during workup. | 1. Use a more polar solvent system for column chromatography, such as a gradient of methanol in dichloromethane.[2] Consider using reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[2] 2. During aqueous workup, saturate the aqueous layer with NaCl to decrease the polarity and back-extract multiple times with a suitable organic solvent. |
| STA-01 | Decomposition of the purified this compound during storage. | 1. Thermal Instability: N-oxides can be thermally labile and may decompose at elevated temperatures.[1] 2. Hygroscopicity: The polar nature of the N-oxide can lead to the absorption of atmospheric moisture, which may facilitate decomposition. 3. Light Sensitivity: Some N-oxides may be sensitive to light. | 1. Store the purified product at low temperatures (e.g., -20°C). 2. Store in a desiccator under an inert atmosphere (e.g., argon or nitrogen). 3. Store in an amber vial or otherwise protect from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method for preparing tertiary amine N-oxides like this compound is the direct oxidation of the corresponding tertiary amine (Sarracine).[3] Commonly used oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone.[1][4]
Q2: How can I monitor the progress of the oxidation reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The N-oxide product will have a significantly lower Rf value than the starting tertiary amine due to its increased polarity. A staining agent such as potassium permanganate or iodine can be used for visualization.
Q3: What are the expected physical properties of this compound?
A3: While specific experimental data for this compound is limited, based on its structure and general properties of N-oxides, it is expected to be a highly polar, water-soluble solid.[1][5]
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C₁₈H₂₇NO₆ | [5] |
| Molecular Weight | 353.4 g/mol | [5] |
| Appearance | Colorless to off-white solid | General N-oxide properties |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). Sparingly soluble in non-polar organic solvents. | General N-oxide properties[1] |
| Stability | Thermally sensitive, potentially hygroscopic.[1] | General N-oxide properties |
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. Many oxidizing agents, such as m-CPBA and concentrated hydrogen peroxide, are potentially explosive and should be handled with care behind a safety shield.[6] Reactions involving these reagents can be exothermic, so it is important to control the rate of addition and provide adequate cooling.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Proposed Protocol for the Synthesis of this compound
This protocol is a general guideline based on standard procedures for the N-oxidation of tertiary amines and should be adapted and optimized for the specific substrate and scale of the reaction.
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Dissolution of Starting Material: Dissolve Sarracine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: Cool the solution to 0°C using an ice bath.
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Addition of Oxidant: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) portion-wise, maintaining the temperature at 0°C.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Quenching: Upon completion, cool the reaction mixture back to 0°C and quench any excess peroxide by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
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Workup: Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid. Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a polar eluent system (e.g., a gradient of 0-20% methanol in dichloromethane).
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Characterization: Characterize the purified this compound by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
Visualizations
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. N-oxide synthesis by oxidation [organic-chemistry.org]
- 5. This compound | C18H27NO6 | CID 5799962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Resistance to Pyrrolizidine Alkaloid N-Oxides (PANOs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when studying resistance mechanisms to pyrrolizidine alkaloid N-oxides (PANOs).
I. Frequently Asked Questions (FAQs)
Q1: What are the primary known and potential mechanisms of cellular resistance to PANOs?
A1: Resistance to PANOs, like many chemotherapeutic agents, is multifactorial. The primary mechanisms include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump PANOs or their active metabolites out of the cell, reducing their intracellular concentration.[1]
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Altered Drug Metabolism: Changes in the activity of metabolic enzymes can affect PANO efficacy. For PANOs to be cytotoxic, they are often reduced to their parent pyrrolizidine alkaloids (PAs) and then activated by cytochrome P450 (CYP) enzymes to form reactive pyrrolic metabolites.[2] Resistance can arise from decreased activity of activating enzymes or increased activity of detoxifying enzymes.
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Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, XIAP) or downregulating pro-apoptotic proteins, thereby inhibiting the programmed cell death cascade typically initiated by DNA damage from PANO metabolites.[3]
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Alterations in Drug Targets: For PANOs that act as antimitotic agents by interacting with tubulin, mutations in the tubulin protein can prevent effective drug binding.[4]
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Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt and MAPK/ERK can promote cell survival and proliferation, counteracting the cytotoxic effects of the drug.[5][6]
Q2: How can I determine if my cells have developed resistance to a PANO?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of the PANO in your potentially resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[7] This is typically done using a cell viability assay, such as the MTT or MTS assay. The degree of resistance can be quantified by calculating the Resistance Factor (RF), which is the ratio of the IC50 of the resistant line to the IC50 of the parental line.
Q3: What are the first steps to troubleshoot an experiment where cells show unexpected resistance to a PANO?
A3:
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Confirm Compound Integrity: Ensure the PANO compound has not degraded. Verify its purity and concentration.
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Optimize Assay Conditions: Review your cytotoxicity assay protocol. Check for issues with cell density, incubation times, and reagent concentrations.
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Cell Line Verification: Confirm the identity of your cell line (e.g., through STR profiling) and check for contamination (e.g., mycoplasma).
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Establish a Positive Control: Use a well-characterized cytotoxic agent to ensure the assay is performing as expected.
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Investigate Known Resistance Mechanisms: Begin by assessing the most common resistance mechanisms, such as increased drug efflux, by using known inhibitors.
Q4: Which signaling pathways are commonly involved in drug resistance and potentially in PANO resistance?
A4: The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most critical signaling cascades implicated in cancer cell survival, proliferation, and drug resistance.[5][8] Aberrant activation of these pathways can counteract drug-induced apoptosis and promote cell survival.[3][6] For instance, the PI3K/Akt pathway can lead to the upregulation of anti-apoptotic proteins, while the MAPK pathway is involved in cellular responses to stress, which can include the development of resistance.[9][10]
Q5: What are some common inhibitors used to investigate and potentially overcome resistance mediated by efflux pumps?
A5: Several generations of ABC transporter inhibitors have been developed. Commonly used ones in a research setting include:
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Verapamil: A first-generation P-gp inhibitor. While effective in vitro, it has low potency and can have off-target effects as a calcium channel blocker.[7][11][12][13][14]
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Elacridar (GF120918): A potent third-generation inhibitor of both P-gp and BCRP (ABCG2). It is more specific and has been used in clinical trials.[15][16][17][18] These inhibitors can be used in combination with your PANO to see if they restore cytotoxicity, which would indicate that efflux pumps are involved in the resistance.
II. Troubleshooting Guides
Guide 1: Low or No Cytotoxicity Observed with PANO Treatment
| Potential Cause | Recommended Solution |
| PANO Degradation | Verify the integrity and purity of the PANO stock solution. Prepare fresh solutions for each experiment. |
| Incorrect Dosing | Confirm the final concentration of the PANO in the cell culture. Perform a wide dose-response curve to ensure the effective concentration range is covered. |
| Insufficient Incubation Time | Extend the incubation time. PANO-induced cytotoxicity may require longer exposure (e.g., 48-72 hours) to manifest. |
| High Cell Density | Optimize the cell seeding density. Overly confluent cells can exhibit contact inhibition and altered drug sensitivity. |
| Metabolic Inactivation | The cell line may have high levels of detoxifying enzymes. Consider using a cell line with known metabolic competency or co-culture systems. |
| Inherent or Acquired Resistance | The cell line may have intrinsic resistance or have developed resistance. Proceed to the experimental protocols below to investigate specific resistance mechanisms (e.g., efflux pump activity, apoptosis evasion). |
Guide 2: Inconsistent Results in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Variable Cell Health/Passage Number | Use cells from a consistent, low passage number. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents. For 96-well plates, be mindful of evaporation from edge wells ("edge effect"); consider not using the outer wells for critical measurements. |
| Reagent Variability | Prepare fresh reagents and use lots from the same manufacturer. Ensure reagents like MTT are protected from light. |
| Contamination (Mycoplasma) | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
Guide 3: Difficulty in Generating a PANO-Resistant Cell Line
| Potential Cause | Recommended Solution |
| Initial Drug Concentration is Too High | Start with a low concentration of the PANO (e.g., IC20-IC30) to allow for gradual adaptation. Drastic increases in concentration can lead to widespread cell death with no surviving clones. |
| Insufficient Recovery Time | Allow surviving cells sufficient time to recover and repopulate before increasing the drug concentration. This process can take several weeks to months. |
| Cell Line Instability | Some cell lines may not be genetically stable enough to develop resistance and may undergo senescence or crisis. Consider using a different cell line. |
| Drug Instability in Media | If the PANO is unstable in culture media over several days, replenish the media with fresh drug more frequently. |
III. Experimental Protocols and Data Interpretation
Assessing PANO Cytotoxicity and Resistance
Protocol: Determining the IC50 using an MTT Cell Viability Assay
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Cell Seeding: Seed parental (sensitive) and suspected resistant cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
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PANO Treatment: Prepare serial dilutions of the PANO in culture medium. Replace the medium in the wells with the PANO dilutions. Include vehicle-only controls.
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Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
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Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the PANO concentration and use non-linear regression to calculate the IC50 value.[19]
Data Presentation: IC50 and Resistance Factor
Users should populate this table with their experimental data.
| Cell Line | PANO Compound | IC50 (µM) | Resistance Factor (RF) (IC50 Resistant / IC50 Parental) |
| Parental | Indicine N-Oxide | e.g., 46 µM | 1.0 |
| Resistant | Indicine N-Oxide | e.g., 230 µM | 5.0 |
Investigating Efflux Pump-Mediated Resistance
Protocol: Rhodamine 123 (Rho123) Efflux Assay for P-gp Activity
Rhodamine 123 is a fluorescent substrate for P-gp. Reduced intracellular fluorescence indicates high P-gp activity.
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Cell Preparation: Harvest sensitive and resistant cells and resuspend them at 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).
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Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate cells with a P-gp inhibitor (e.g., 10 µM Verapamil or 1 µM Elacridar) for 30 minutes at 37°C.
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Rho123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of ~0.1 µg/mL. Incubate for 30 minutes at 37°C in the dark.[20]
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Efflux Phase: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh, pre-warmed, dye-free medium (with or without the inhibitor). Incubate for 1-2 hours at 37°C to allow for efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A rightward shift in the fluorescence histogram for inhibitor-treated or sensitive cells compared to untreated resistant cells indicates P-gp-mediated efflux.
Data Presentation: Reversal of PANO Resistance with Efflux Pump Inhibitors
Users should populate this table with their experimental data.
| Cell Line | PANO IC50 (µM) | PANO + Inhibitor (e.g., 1 µM Elacridar) IC50 (µM) | Fold Reversal (IC50 PANO / IC50 PANO+Inhibitor) |
| Parental | e.g., 50 | e.g., 45 | 1.1 |
| Resistant | e.g., 500 | e.g., 75 | 6.7 |
Evaluating Apoptosis Evasion
Protocol: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, which are activated during apoptosis.
-
Cell Treatment: Seed sensitive and resistant cells in a 96-well white-walled plate. Treat with the PANO at a relevant concentration (e.g., its IC50 value for the sensitive line) for various time points (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[21][22]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well at a 1:1 volume ratio.
-
Incubation: Mix on a plate shaker for 30 seconds and then incubate at room temperature for 30 minutes to 3 hours in the dark.[21]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls. A significant increase in luminescence indicates caspase activation and apoptosis. Compare the level of activation between sensitive and resistant cells.
Data Presentation: Caspase Activity in PANO-Treated Cells
Users should populate this table with their experimental data.
| Cell Line | Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Parental | Vehicle | 1.0 |
| Parental | PANO (IC50) | e.g., 4.5 |
| Resistant | Vehicle | 1.0 |
| Resistant | PANO (Parental IC50) | e.g., 1.2 |
IV. Signaling Pathways and Experimental Workflows
Diagrams
Below are diagrams generated using the DOT language to visualize key pathways and workflows.
Caption: General Mechanism of PANO-Induced Cytotoxicity.
Caption: Efflux Pump-Mediated Resistance to PANOs.
Caption: Apoptosis Signaling and Evasion Mechanisms.
Caption: Experimental Workflow for Investigating PANO Resistance.
Caption: PI3K/Akt Signaling in Drug Resistance.
Caption: MAPK/ERK Signaling in Drug Resistance.
References
- 1. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indicine N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of adriamycin resistance by verapamil in human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Reversal of drug resistance in Trypanosoma cruzi and Leishmania donovani by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. oncotarget.com [oncotarget.com]
- 22. promega.com [promega.com]
Technical Support Center: Enhancing the Bioavailability of Sarracine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Sarracine N-oxide in animal models.
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration
Question: We administered this compound to our animal models via oral gavage, but subsequent LC-MS/MS analysis of plasma samples shows very low or no detectable levels of the compound. What are the potential causes and how can we troubleshoot this?
Answer:
Low oral bioavailability is a common challenge for many natural products, including pyrrolizidine alkaloids like this compound.[1][2] The primary reasons for this issue can be categorized as follows:
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Poor Aqueous Solubility: While this compound is expected to be more water-soluble than its tertiary amine counterpart, its solubility in the gastrointestinal (GI) tract's aqueous environment might still be a limiting factor for dissolution and subsequent absorption.[2]
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Low Membrane Permeability: The molecular size and polarity of this compound may hinder its ability to efficiently cross the intestinal epithelium.[2]
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Enzymatic Degradation: The compound may be subject to degradation by enzymes present in the gut lumen or intestinal wall. For pyrrolizidine alkaloid N-oxides, this can include reduction back to the tertiary amine form.[3]
-
First-Pass Metabolism: this compound that is absorbed may be extensively metabolized in the liver before it can reach systemic circulation.[2]
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Efflux by Transporters: The compound could be actively transported out of intestinal cells by efflux pumps such as P-glycoprotein (P-gp).[1]
Troubleshooting Steps and Solutions:
| Action | Rationale |
| 1. Physicochemical Characterization | Determine the aqueous solubility, lipophilicity (LogP), and pKa of your this compound sample to inform the selection of an appropriate formulation strategy.[1] |
| 2. Formulation Strategies | Reformulate this compound to improve its solubility and/or permeability. Promising approaches for poorly bioavailable compounds include: Nanoemulsions, Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Dispersions, and Complexation with Cyclodextrins.[4][5][6][7][8] |
| 3. Co-administration with Permeation Enhancers | Investigate the co-administration of GRAS (Generally Regarded As Safe) permeation enhancers that can transiently increase intestinal membrane permeability.[4] |
| 4. In Vitro Permeability Assessment | Utilize in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound and identify potential involvement of efflux transporters. |
Issue 2: High Variability in Plasma Concentrations Between Animals
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound, making it difficult to obtain reproducible pharmacokinetic data. How can we reduce this variability?
Answer:
High variability is a frequent challenge in in vivo studies and can obscure the true pharmacokinetic profile of a compound.[9] The main contributing factors include:
-
Physiological Differences: Natural variations in gastric emptying time, intestinal motility, and gut microbiota composition among animals can significantly impact drug absorption.[9]
-
Inconsistent Dosing Technique: Improper or inconsistent oral gavage technique can lead to variations in the actual dose administered or cause undue stress to the animals, affecting GI physiology.[9]
-
Food Effects: The presence or absence of food in the GI tract can alter the absorption of compounds, particularly those with lipophilic characteristics.[9]
Troubleshooting Steps and Solutions:
| Action | Rationale |
| 1. Standardize Animal Handling and Dosing | Ensure all personnel are thoroughly trained and consistent in their oral gavage technique. Fast the animals overnight (with free access to water) before dosing to minimize food-related variability.[9] |
| 2. Utilize an Optimized Formulation | A well-developed formulation, such as a nanoemulsion or SEDDS, can provide more consistent and reproducible drug release and absorption compared to a simple suspension.[9] |
| 3. Increase Sample Size | If variability persists despite procedural standardization, increasing the number of animals per group can enhance the statistical power of the study and provide a more reliable mean pharmacokinetic profile.[9] |
Issue 3: Low Recovery of this compound During Plasma Sample Preparation
Question: We are experiencing low and inconsistent recovery of this compound from plasma samples during our analytical sample preparation (e.g., liquid-liquid extraction or solid-phase extraction). What could be the cause, and how can we improve our extraction efficiency?
Answer:
Low recovery during sample preparation can introduce significant error into your pharmacokinetic analysis.[9] Potential causes for this issue with a compound like this compound include:
-
Plasma Protein Binding: The compound may bind to plasma proteins, making it difficult to efficiently extract with organic solvents.[9]
-
Suboptimal Extraction Solvent/Sorbent: The chosen organic solvent for liquid-liquid extraction (LLE) or the sorbent and elution solvents for solid-phase extraction (SPE) may not be optimal for your analyte.[9]
-
Adsorption to Labware: The compound may adsorb to the surfaces of standard plastic tubes or pipette tips.[9]
Troubleshooting Steps and Solutions:
| Action | Rationale |
| 1. Optimize Extraction Method | Systematically evaluate different extraction conditions. For LLE, test a range of organic solvents with varying polarities. For SPE, screen different sorbent types (e.g., C18, HLB) and elution solvent compositions.[9] |
| 2. Use Low-Binding Labware | Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of the analyte due to non-specific adsorption.[9] |
| 3. Evaluate Matrix Effects | Assess for ion suppression or enhancement in the mass spectrometer that may be caused by co-eluting endogenous components from the plasma matrix. This can be done by comparing the analyte signal in a clean solution versus a post-extraction spiked plasma sample.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A1: Based on strategies successful for other poorly absorbed natural products, the most promising formulation approaches for this compound include:
-
Lipid-Based Formulations:
-
Nanoemulsions: Oil-in-water nanoemulsions can significantly enhance the solubility and absorption of lipophilic or poorly soluble compounds.[10] They offer a large surface area for drug release and can be absorbed through various pathways.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract.[4][6] SEDDS can improve solubility, protect the drug from degradation, and enhance absorption.[4]
-
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can stabilize it in a high-energy, amorphous state, thereby increasing its dissolution rate and solubility.[5]
-
Particle Size Reduction (Nanosizing): Reducing the particle size of the compound to the nanometer range dramatically increases the surface area, which can lead to faster dissolution and improved absorption.[7]
Q2: Should we be concerned about the in vivo conversion of this compound back to its tertiary amine form?
A2: Yes, this is a critical consideration. Pyrrolizidine alkaloid N-oxides can be metabolically converted back to their corresponding tertiary pyrrolizidine alkaloids.[3] This is significant because the tertiary amine form is often associated with hepatotoxicity.[11][12] Therefore, when evaluating the pharmacokinetics of this compound, it is essential to also develop and validate an analytical method to quantify the potential formation of the Sarracine tertiary amine in plasma and tissues.
Q3: Can nitric oxide (NO) donors be used to enhance the absorption of this compound?
A3: This is an interesting and novel approach. Research has shown that nitric oxide can increase the intestinal absorption of both water-soluble and hydrophobic drugs.[13] It is suggested that NO may modulate the function of the mucus layer in the duodenum, thereby enhancing the permeability of hydrophobic compounds.[13] Co-administration of a safe NO-releasing agent with this compound could be a potential strategy to improve its absorption, but this would require careful investigation to determine efficacy and safety.
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion Formulation for Oral Administration
This protocol provides a general method for preparing an oil-in-water (O/W) nanoemulsion, which can be adapted for this compound.
-
Oil Phase Preparation: Dissolve an accurately weighed amount of this compound in a suitable oil (e.g., medium-chain triglycerides, olive oil) with the aid of gentle heating and vortexing.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Tween 80, Polysorbate 20).
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-pressure homogenizer or a probe sonicator. Process the emulsion for a sufficient duration and pressure/power to achieve a translucent appearance, indicative of nano-sized droplets.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The this compound concentration should be confirmed by a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical pharmacokinetic study in rats following oral administration of a this compound formulation.
-
Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week before the experiment, with free access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, ensuring free access to water.
-
Dosing: Administer the this compound formulation (e.g., nanoemulsion or solution/suspension in a vehicle like 0.5% methylcellulose) to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect serial blood samples (approximately 150-200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for the concentration of this compound (and its potential tertiary amine metabolite) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of a Nanoemulsion Formulation Strategy for Oral Bioavailability Enhancement of Danazol in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Absorption-Enhancing Effect of Nitric Oxide on the Absorption of Hydrophobic Drugs in Rat Duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing off-target effects of Sarracine N-oxide in cellular models
Welcome to the technical support center for Sarracine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular models and to help troubleshoot potential off-target effects.
Introduction to this compound
This compound is a heterocyclic N-oxide compound currently under investigation for its potential therapeutic applications. As with many small molecules, ensuring its activity is specifically directed towards the intended target is crucial for accurate experimental outcomes and for the development of safe and effective therapies. This guide provides answers to frequently asked questions and detailed protocols to help you minimize and identify off-target effects in your cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A: The primary on-target effect of this compound is believed to be the modulation of the nitric oxide (NO) signaling pathway, leading to downstream effects on cellular processes such as vasodilation and immune response.[1][2][3] However, like many small molecules, this compound has the potential for off-target effects, which are unintended interactions with other cellular proteins or pathways. These can lead to unexpected phenotypes, cellular toxicity, or confounding experimental results.[4][5]
Q2: I am observing a cellular phenotype that is inconsistent with the known on-target effects of this compound. How can I determine if this is an off-target effect?
A: Unexplained cellular phenotypes are a common indication of potential off-target effects. To investigate this, you can perform several experiments:
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Dose-Response Curve Analysis: A classic pharmacological approach where the potency of this compound in causing the phenotype should align with its potency for its intended target.[6]
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Use a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same pathway produces the same phenotype, it strengthens the case for an on-target effect.[6]
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Rescue Experiment: If possible, overexpressing the target protein might rescue the off-target phenotype. Conversely, a knockout of the intended target should prevent the on-target phenotype but not the off-target one.[7]
Q3: My cells are showing signs of toxicity at concentrations where I expect to see the on-target effects of this compound. What can I do?
A: Cellular toxicity can be a result of off-target interactions. Here are some troubleshooting steps:
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Optimize Compound Concentration: Perform a dose-response experiment to identify the lowest effective concentration that elicits the on-target effect without causing significant toxicity.[6] High concentrations are more likely to lead to non-specific effects.[6]
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Use a More Selective Compound: If available, test an analog of this compound that has been designed for greater target selectivity.[4]
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Profile for Off-Target Liabilities: Consider screening this compound against a panel of common off-target proteins, such as kinases or GPCRs, to identify potential unintended interactions.[4]
Q4: How can I proactively reduce the risk of off-target effects in my experiments with this compound?
A: A proactive approach can save significant time and resources. Consider the following:
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Rational Drug Design: When possible, use computational tools and structural biology to understand the potential interactions of this compound with its target and other proteins.[5]
-
High-Throughput Screening: Before extensive cellular studies, screen this compound against a broad panel of targets to identify potential off-target activities early in the research process.[5]
-
Genetic and Phenotypic Screening: Employ techniques like CRISPR-Cas9 or RNAi to validate that the observed phenotype is dependent on the intended target.[5]
Troubleshooting Guides
Issue 1: High Background Signal in Reporter Gene Assays
Possible Cause: this compound may be directly affecting the reporter protein (e.g., luciferase) or the general transcription/translation machinery.[6]
Troubleshooting Steps:
-
Counter-screen with a control vector: Use a reporter vector with a constitutive promoter instead of the specific response element for your pathway of interest. This will help determine if this compound is non-specifically affecting the reporter system.[6]
-
Use a different reporter gene: If you suspect direct inhibition or activation of the reporter enzyme, switching to a different system (e.g., from firefly luciferase to a fluorescent protein) may resolve the issue.[6]
-
Optimize compound concentration: Lowering the concentration of this compound to the minimal effective dose can reduce non-specific effects on the reporter machinery.[6]
Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines
Possible Cause: The expression levels of the on-target and potential off-target proteins can vary significantly between different cell lines, leading to varied responses to this compound.
Troubleshooting Steps:
-
Characterize Target Expression: Quantify the expression level of the intended target protein in each cell line being used.
-
Profile Off-Target Expression: If known off-targets have been identified, assess their expression levels as well.
-
Normalize to Target Expression: Correlate the observed phenotypic response with the expression level of the on-target protein to determine if the effect is target-dependent.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a small molecule to its target protein within a cellular environment. The principle is that ligand binding stabilizes the protein, increasing its melting temperature.[4][6]
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified duration.
-
Heating: Harvest and lyse the cells. Aliquot the lysate into separate tubes and heat them across a range of temperatures.
-
Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
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Quantification: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry. An increase in the melting temperature in the presence of this compound indicates direct binding.
Visualizing Experimental Workflows and Signaling Pathways
This compound Target Engagement Workflow
Caption: A logical workflow for investigating unexpected cellular phenotypes observed with this compound.
Hypothetical this compound Signaling Pathway
Caption: A diagram illustrating the hypothetical on-target signaling pathway of this compound and a potential off-target interaction.
Quantitative Data Summary
| Assay Type | Parameter | This compound | Control Compound |
| Reporter Gene Assay | IC50 (µM) | 1.5 | > 50 |
| Cell Viability Assay | CC50 (µM) | 25 | > 100 |
| CETSA | ΔTm (°C) | +5.2 | +0.3 |
| Kinobeads Profiling | Off-Target Hits (>90% inhibition @ 10 µM) | 3 | 1 |
This table presents hypothetical data for illustrative purposes.
References
- 1. cusabio.com [cusabio.com]
- 2. Nitric oxide signaling | Abcam [abcam.com]
- 3. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of Sarracine N-oxide Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the method refinement of high-throughput screening (HTS) of Sarracine N-oxide analogs. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful screening campaigns.
Troubleshooting Guides
This section addresses specific issues that may arise during HTS experiments in a question-and-answer format.
| Question | Possible Causes | Solutions |
| High Well-to-Well Variability | Inconsistent cell seeding, uneven mixing of reagents, liquid handling errors, temperature gradients across the plate.[1][2] | - Ensure cells are in a single-cell suspension before plating. - Gently swirl the plate after cell seeding for even distribution. - Verify the accuracy and precision of automated liquid handlers. - Allow plates to equilibrate to room temperature before adding reagents.[1] - Use a plate shaker for thorough mixing of reagents. |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentration, low enzyme activity, insufficient incubation time, inappropriate plate type.[3] | - Titrate critical reagents (e.g., substrates, antibodies) to determine optimal concentrations. - Ensure reagents are equilibrated to the recommended temperature for optimal enzyme activity.[3] - Optimize incubation times to allow for sufficient signal generation. - Use appropriate microplates for the assay type (e.g., black plates for fluorescence, white plates for luminescence).[3] |
| "Edge Effects" Observed in Plates | Evaporation from wells on the outer edges of the microplate, temperature differences between edge and center wells.[1][4] | - Use microplates with lids to minimize evaporation. - Fill the perimeter wells with sterile water or media to create a humidity barrier.[4] - Ensure uniform temperature in the incubator. - Exclude data from the outer wells from the final analysis if the effect persists.[4] |
| High Number of False Positives | Compound autofluorescence, non-specific binding, compound aggregation. | - Screen compounds for autofluorescence at the assay wavelengths. - Include detergent-based counter-screens to identify non-specific inhibitors.[5] - Perform dose-response confirmation of initial hits. - Visually inspect wells for compound precipitation. |
| Assay Signal Drifts Over Time | Reagent instability, temperature fluctuations, cell health deterioration. | - Prepare fresh reagents daily. - Monitor and maintain stable incubator temperatures. - Ensure consistent timing between reagent addition and plate reading. - Optimize cell density to maintain viability throughout the assay. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the HTS of this compound analogs.
Q1: What are the initial steps for developing a robust HTS assay for this compound analogs?
A1: Begin by clearly defining the assay objective and selecting an appropriate assay format (e.g., biochemical, cell-based). Key initial steps include sourcing or synthesizing the this compound analogs, optimizing assay conditions such as reagent concentrations and incubation times, and validating the assay with known positive and negative controls. A crucial aspect is to ensure the assay is compatible with automated liquid handling systems for high-throughput execution.
Q2: How can I minimize the risk of missing active compounds (false negatives)?
A2: To minimize false negatives, ensure that the assay conditions are optimized for sensitivity and that the compound concentration used for screening is appropriate. It is also important to assess the stability of the this compound analogs in the assay buffer. Performing a pilot screen with a small, diverse set of compounds can help in identifying potential issues before a large-scale campaign.
Q3: What are the best practices for managing and analyzing HTS data?
A3: Implementing a robust data management system is crucial. Data should be normalized to control for plate-to-plate variability. Statistical methods, such as the Z'-factor calculation, should be used to assess the quality of the assay.[5] Hits are typically identified based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls). All identified hits should be confirmed through re-testing and dose-response studies.
Q4: What are some key considerations for cell-based HTS assays?
A4: For cell-based assays, maintaining consistent cell culture conditions is paramount.[1] This includes using cells at a consistent passage number, ensuring uniform cell seeding density, and monitoring cell viability. The choice of cell line should be relevant to the biological question being addressed. Additionally, the potential for cytotoxicity of the this compound analogs should be evaluated.
Q5: How can I improve the efficiency of my HTS workflow?
A5: Automation is key to improving efficiency.[2] Utilizing automated liquid handlers, plate readers, and data analysis software can significantly increase throughput and reduce manual errors.[2] Miniaturizing the assay volume (e.g., moving from 96-well to 384- or 1536-well plates) can also save on reagents and compound quantities, though this requires careful optimization.[4][6]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the HTS of this compound analogs.
Protocol 1: General Cell-Based HTS Workflow
This protocol outlines a typical workflow for a cell-based HTS campaign.
-
Cell Plating:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates at 37°C and 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a stock solution of this compound analogs in DMSO.
-
Perform serial dilutions to create a range of concentrations.
-
Transfer 50 nL of each compound dilution to the corresponding wells of the cell plates using an acoustic liquid handler.
-
Include positive and negative controls on each plate.
-
-
Incubation:
-
Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plates to room temperature.
-
Add the detection reagent (e.g., CellTiter-Glo® for viability, a fluorescent substrate for enzyme activity) to all wells.
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Incubate for the recommended time to allow for signal development.
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Read the plate using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the controls on each plate.
-
Calculate the Z'-factor to assess assay quality.
-
Identify hits based on a predefined activity threshold.
-
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for screening this compound analogs as enzyme inhibitors.
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Reagent Preparation:
-
Prepare a stock solution of the target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare a stock solution of this compound analogs in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the enzyme solution to each well.
-
Add 50 nL of each this compound analog or control (DMSO for negative control, known inhibitor for positive control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate to each well.
-
-
Signal Detection:
-
Measure the reaction kinetics or endpoint signal using a plate reader (e.g., absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Identify hits that show significant inhibition.
-
Perform dose-response experiments for confirmed hits to determine their IC50 values.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the HTS process.
Caption: High-Throughput Screening Workflow for this compound Analogs.
Caption: Troubleshooting Flowchart for Common HTS Issues.
Caption: Example Signaling Pathway Modulated by this compound Analogs.
References
- 1. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dispendix.com [dispendix.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. focus.gbo.com [focus.gbo.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. High-Throughput Methods for the Discovery of Small Molecule Modulators of Pancreatic Beta-Cell Function and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Sarracine and Sarracine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known and anticipated biological activities of the pyrrolizidine alkaloid (PA) sarracine and its corresponding N-oxide. Due to a lack of direct comparative studies on these specific compounds, this analysis draws upon data from structurally similar PAs to infer their potential biological profiles.
Executive Summary
Sarracine is a saturated pyrrolizidine alkaloid of the platynecine type. This structural feature is critical in determining its biological activity. Unlike unsaturated PAs, which are well-known for their hepatotoxicity, platynecine-type PAs are generally considered to be non-toxic or possess significantly lower toxicity. This is because they lack the 1,2-double bond in their necine base, which is a prerequisite for metabolic activation to toxic pyrrolic esters.
Sarracine N-oxide, the oxidized form of sarracine, is expected to exhibit even lower biological activity and toxicity. The N-oxide functional group generally increases the polarity and water solubility of alkaloids, which can reduce their ability to cross cell membranes and interact with metabolic enzymes. While PA N-oxides can be reduced back to their parent alkaloids in vivo, the overall toxicity is typically lower than that of the parent PA.
Data Presentation: Comparative Biological Activity
Direct quantitative data comparing the biological activity of sarracine and this compound is not currently available in published literature. However, studies on other pyrrolizidine alkaloids and their N-oxides can provide valuable insights. The following table presents cytotoxicity data for the retronecine-type PAs intermedine and lycopsamine, and their corresponding N-oxides, which can serve as a surrogate for understanding the potential differences between sarracine and this compound.
| Compound | Cell Line | IC50 (µM)[1] |
| Intermedine | Primary mouse hepatocytes | > 334 |
| HepD cells | 239.39 | |
| H22 cells | > 334 | |
| HepG2 cells | > 334 | |
| Intermedine N-oxide | Primary mouse hepatocytes | > 334 |
| HepD cells | 257.98 | |
| H22 cells | > 334 | |
| HepG2 cells | > 334 | |
| Lycopsamine | Primary mouse hepatocytes | > 334 |
| HepD cells | 243.21 | |
| H22 cells | > 334 | |
| HepG2 cells | > 334 | |
| Lycopsamine N-oxide | Primary mouse hepatocytes | > 334 |
| HepD cells | 268.45 | |
| H22 cells | > 334 | |
| HepG2 cells | > 334 |
Note: The higher IC50 values for the N-oxides in HepD cells suggest slightly lower cytotoxicity compared to their parent PAs[1]. It is important to note that intermedine and lycopsamine are unsaturated PAs and are thus expected to be more toxic than the saturated PA, sarracine.
Experimental Protocols
Detailed methodologies for key experiments to assess the biological activities of sarracine and this compound are provided below. These are standard protocols that can be adapted for the specific compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of sarracine and this compound in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of sarracine and this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples and calculate the percentage of NO inhibition compared to LPS-stimulated cells without treatment.
Visualizations
Signaling Pathway: Metabolic Activation of Pyrrolizidine Alkaloids
Caption: Metabolic pathways of unsaturated vs. saturated pyrrolizidine alkaloids.
Experimental Workflow: Cytotoxicity MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Logical Relationship: Sarracine vs. This compound Toxicity
Caption: Expected toxicity relationship between sarracine and this compound.
References
Comparative cytotoxicity of Sarracine N-oxide and other pyrrolizidine alkaloids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various pyrrolizidine alkaloids (PAs), including available data on their N-oxide forms. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways involved in PA-induced toxicity.
Pyrrolizidine alkaloids are a large class of naturally occurring toxins produced by numerous plant species worldwide. Their presence in herbal remedies, contaminated food sources, and animal products poses a significant health risk, primarily due to their hepatotoxicity, which can lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS). The toxicity of PAs is complex and largely dependent on their chemical structure, particularly the presence of an unsaturated necine base, which is a prerequisite for their bioactivation into reactive pyrrolic metabolites by cytochrome P450 enzymes in the liver. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
This guide focuses on the comparative cytotoxicity of several PAs and their N-oxides, which are generally considered to be less toxic than their parent compounds but can be converted back to the toxic form in the gut. While comprehensive data on a wide range of PAs are available, it is important to note a significant lack of publicly available cytotoxicity data for Sarracine N-oxide.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for a selection of pyrrolizidine alkaloids and their N-oxides across various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Alkaloid/N-oxide | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Lasiocarpine | CRL-2118 (Chicken Hepatocytes) | 24 h | Most cytotoxic in the study | [1] |
| Seneciphylline | CRL-2118 (Chicken Hepatocytes) | 48-72 h | Second most cytotoxic | [1] |
| Senecionine | CRL-2118 (Chicken Hepatocytes) | 48-72 h | Third most cytotoxic | [1] |
| Heliotrine | CRL-2118 (Chicken Hepatocytes) | 48-72 h | Fourth most cytotoxic | [1] |
| Riddelliine | CRL-2118 (Chicken Hepatocytes) | 48-72 h | Fifth most cytotoxic | [1] |
| Monocrotaline | CRL-2118 (Chicken Hepatocytes) | 48-72 h | Sixth most cytotoxic | [1] |
| Riddelliine N-oxide | CRL-2118 (Chicken Hepatocytes) | 48-72 h | Less toxic | [1] |
| Lycopsamine | CRL-2118 (Chicken Hepatocytes) | 48-72 h | Less toxic | [1] |
| Intermedine | CRL-2118 (Chicken Hepatocytes) | 48-72 h | Less toxic | [1] |
| Lasiocarpine N-oxide | CRL-2118 (Chicken Hepatocytes) | 48-72 h | Less toxic | [1] |
| Senecionine N-oxide | CRL-2118 (Chicken Hepatocytes) | 48-72 h | Less toxic | [1] |
| Retrorsine | HepaRG | 24 h | Concentration-dependent cytotoxicity | |
| Monocrotaline | HepaRG | 24 h | Concentration-dependent cytotoxicity | |
| Retronecine | HepaRG | 24 h | Concentration-dependent cytotoxicity | |
| Platyphylline | HepaRG | 24 h | No significant cytotoxicity | |
| Lasiocarpine | TK6 (CYP3A4-expressing) | Not specified | Most potent inducer of micronuclei | |
| Riddelliine | TK6 (CYP3A4-expressing) | Not specified | Inducer of micronuclei | |
| Senkirkine | TK6 (CYP3A4-expressing) | Not specified | Inducer of micronuclei |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of pyrrolizidine alkaloids.
Cell Viability Assays
1. Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay is used to determine the number of viable cells in a sample.
-
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrrolizidine alkaloid and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which is indicative of cytotoxicity.
-
Protocol:
-
Plate cells in a 96-well plate and treat with the test compounds. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
-
Apoptosis Assays
1. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: The assay utilizes a synthetic peptide substrate (DEVD) conjugated to a colorimetric or fluorometric reporter molecule. Activated caspase-3 cleaves the substrate, releasing the reporter molecule, which can then be quantified.
-
Protocol (Colorimetric):
-
Induce apoptosis in cells by treating with the pyrrolizidine alkaloid.
-
Lyse the cells to release the cytosolic contents.
-
Add the cell lysate to a 96-well plate.
-
Add the DEVD-pNA (p-nitroaniline) substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
2. Mitochondrial Membrane Potential (ΔΨm) Assay
This assay detects changes in the mitochondrial membrane potential, an early event in apoptosis.
-
Principle: In healthy cells, the mitochondrial membrane is polarized. Cationic fluorescent dyes, such as JC-1, accumulate in the mitochondria of healthy cells and form aggregates that fluoresce red. In apoptotic cells, the mitochondrial membrane potential collapses, and the dye remains in the cytoplasm as monomers, which fluoresce green. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.
-
Protocol:
-
Culture cells in a 96-well plate and treat with the test compound.
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity at both the red (e.g., Ex/Em = 535/595 nm) and green (e.g., Ex/Em = 485/535 nm) wavelengths using a fluorescence plate reader.
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of pyrrolizidine alkaloid cytotoxicity.
Caption: Metabolic activation and detoxification pathways of pyrrolizidine alkaloids in hepatocytes.
Caption: Simplified signaling pathway of pyrrolizidine alkaloid-induced apoptosis.
Caption: A generalized workflow for in vitro cytotoxicity assessment of pyrrolizidine alkaloids.
References
Validating In Vitro Anticancer Activity of Sarracine N-oxide in an In Vivo Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized in vitro anticancer findings of Sarracine N-oxide in a preclinical in vivo model. This compound, a pyrrolizidine alkaloid N-oxide, is explored as a potential prodrug with selective activation in the tumor microenvironment. Its performance is contrasted with Doxorubicin, a standard-of-care chemotherapeutic agent for breast cancer. This document offers detailed experimental protocols, comparative data tables, and visualizations of the proposed mechanism and experimental workflow to aid researchers in designing and executing robust in vivo validation studies.
Hypothesized In Vitro Findings and Comparative Overview
Based on the known bioactivation of other pyrrolizidine alkaloid N-oxides, we hypothesize that this compound exhibits cytotoxicity against human breast cancer cell lines, such as MCF-7, following metabolic reduction to its active form, Sarracine. This bioactivation is potentially enhanced in the hypoxic environment often characteristic of solid tumors.
For the purpose of this guide, we will use hypothetical in vitro data for this compound and established data for Doxorubicin to illustrate a comparative analysis.
Table 1: Comparative In Vitro Cytotoxicity against MCF-7 Human Breast Cancer Cells
| Compound | IC50 (µM) after 72h Incubation | Proposed Mechanism of Action |
| This compound (Hypothetical) | 5.2 | Prodrug, bioactivated by reduction to Sarracine, which then induces DNA damage and apoptosis. |
| Doxorubicin | 0.8[1][2] | Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cell death.[3] |
Proposed In Vivo Validation Strategy
To validate the in vitro anticancer potential of this compound, a human tumor xenograft model in immunocompromised mice is recommended.[4][5][6] This model allows for the assessment of the compound's efficacy in a more complex biological system that mimics aspects of human tumors.
Table 2: Comparative In Vivo Efficacy in a Murine Xenograft Model of Human Breast Cancer
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | 1500 ± 150 | - | Tumor allowed to grow untreated. |
| This compound (Hypothetical) | 600 ± 90 | 60 | Assumes effective bioactivation in the tumor microenvironment. |
| Doxorubicin | 450 ± 75 | 70[1][2] | Known potent antitumor activity, but with potential for systemic toxicity.[3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound and Doxorubicin are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these compounds for 72 hours. A vehicle control (medium with the solvent) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Human Breast Cancer Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.[6] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: 5 x 10⁶ MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of each mouse.[6]
-
Tumor Growth Monitoring: Tumor volume is measured twice a week using calipers and calculated with the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, the mice are randomly assigned to treatment groups (n=8-10 mice per group):
-
Vehicle control (e.g., saline, administered intravenously)
-
This compound (e.g., 50 mg/kg, administered intraperitoneally, daily)
-
Doxorubicin (e.g., 5 mg/kg, administered intravenously, once a week)[7]
-
-
Efficacy Endpoints:
-
Tumor growth inhibition is monitored throughout the study.
-
Animal body weight is recorded to assess systemic toxicity.
-
At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Tumor growth curves are plotted for each group. The percent tumor growth inhibition is calculated at the end of the study. Statistical significance between groups is determined using appropriate statistical tests (e.g., ANOVA).
Visualizations
Proposed Signaling Pathway for this compound Bioactivation
Caption: Proposed bioactivation pathway of this compound in tumor cells.
Experimental Workflow for In Vivo Validation
Caption: Workflow for the in vivo validation of this compound in a xenograft model.
References
- 1. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Sarracine N-oxide Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sarracine N-oxide metabolism across various species. Due to the limited availability of specific data on this compound, this guide utilizes data from analogous pyrrolizidine alkaloid (PA) N-oxides, namely Senecionine N-oxide and Usaramine N-oxide, to provide insights into the potential metabolic pathways and species-specific differences.
Pyrrolizidine alkaloids (PAs) are a class of natural toxins produced by numerous plant species. Their N-oxides are generally considered less toxic than the parent PAs but can be converted back to the toxic form in the body. Understanding the cross-species differences in the metabolism of these compounds is crucial for assessing their potential risk to human and animal health.
Metabolic Pathways of Pyrrolizidine Alkaloid N-Oxides
The metabolism of PA N-oxides is a complex process involving several key steps. Initially, the N-oxide is reduced to the corresponding tertiary PA, a reaction that can be mediated by gut microbiota and hepatic enzymes. Subsequently, the tertiary PA undergoes metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to form highly reactive pyrrolic metabolites. These metabolites can bind to cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity.
Quantitative Comparison of Metabolism
The following tables summarize the available quantitative data on the metabolism of Usaramine N-oxide in rats and the in vitro metabolism of Senecionine in various species. This data highlights significant species and sex-dependent differences in pharmacokinetic parameters and metabolic rates.
Table 1: Pharmacokinetic Parameters of Usaramine and its N-oxide (UNO) in Male and Female Rats Following Intravenous (IV) and Oral (PO) Administration
| Parameter | Male Rat (IV, 1 mg/kg) | Female Rat (IV, 1 mg/kg) | Male Rat (PO, 10 mg/kg) | Female Rat (PO, 10 mg/kg) |
| Usaramine | ||||
| AUC (0-t) (ng/mLh) | 363 ± 65 | 744 ± 122 | 1960 ± 208 | 6073 ± 488 |
| Cmax (ng/mL) | - | - | 834 ± 112 | 1845 ± 231 |
| Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 | - | - |
| Bioavailability (%) | - | - | 54.0 | 81.7 |
| UNO | ||||
| AUC (0-t) (ng/mLh) | 172 ± 32 | 30.7 ± 7.4 | 1637 ± 246 | 300 ± 62 |
| Cmax (ng/mL) | 102 ± 15 | 28.5 ± 5.6 | 732 ± 98 | 90.8 ± 15.3 |
Data from a study on Usaramine and its N-oxide pharmacokinetics in rats.[1]
Table 2: In Vitro Metabolism of Senecionine in Liver Microsomes from Different Species
| Species | Senecionine Metabolized (%) | DHP Formed (nmol/mg protein) | N-oxide Formed (nmol/mg protein) |
| Rat | 35.5 ± 4.5 | 7.5 ± 1.2 | 2.1 ± 0.3 |
| Guinea Pig | 55.2 ± 6.8 | 39.9 ± 5.1 | 3.5 ± 0.4 |
| Cow | 25.1 ± 3.2 | 0.07 ± 0.01 | 1.2 ± 0.2 |
| Horse | 42.8 ± 5.1 | 2.3 ± 0.3 | 2.8 ± 0.4 |
| Sheep | 48.9 ± 6.1 | 1.5 ± 0.2 | 4.5 ± 0.6 |
Data represents the mean ± SD from in vitro incubations of Senecionine with liver microsomes. DHP (dehydropyrrolizidine) is a toxic pyrrolic metabolite.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of metabolic studies. Below are representative protocols for in vivo pharmacokinetic analysis and in vitro metabolism assays.
In Vivo Pharmacokinetic Study Protocol
This protocol is adapted from a study on Usaramine and its N-oxide in rats[1].
-
Animal Model: Male and female Sprague-Dawley rats (200-250g).
-
Dosing:
-
Intravenous (IV): A single dose of 1 mg/kg of this compound is administered via the tail vein.
-
Oral (PO): A single dose of 10 mg/kg of this compound is administered by gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to obtain plasma, which is then stored at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structurally related compound not present in the samples).
-
Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the quantification of this compound and its metabolites.
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as AUC, Cmax, clearance, and bioavailability.
In Vitro Metabolism Assay Protocol using Liver Microsomes
This protocol provides a general framework for assessing the metabolism of this compound in liver microsomes from different species.
-
Materials:
-
Pooled liver microsomes from the species of interest (e.g., human, rat, mouse, guinea pig).
-
This compound.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and the NADPH regenerating system in phosphate buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing:
-
Centrifuge the samples at 10,000 g for 10 minutes to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formation of its metabolites.
-
-
Data Analysis:
-
Determine the rate of disappearance of this compound to calculate the in vitro half-life and intrinsic clearance.
-
Quantify the formation of key metabolites to understand the primary metabolic pathways.
-
Conclusion
The cross-species comparison of this compound metabolism, informed by data from analogous pyrrolizidine alkaloid N-oxides, reveals significant variability in both the rate and pathway of metabolism. The provided data and protocols offer a valuable resource for researchers investigating the toxicology and pharmacology of this class of compounds. Further studies focusing specifically on this compound are warranted to provide a more definitive understanding of its species-specific metabolic fate and potential for toxicity.
References
The Elusive Structure-Activity Relationship of Sarracine N-oxide Derivatives: A Call for Further Research
Despite the growing interest in the therapeutic potential of N-oxide compounds, a comprehensive structure-activity relationship (SAR) study of Sarracine N-oxide derivatives remains conspicuously absent from the current scientific literature. While this compound, a pyrrolizidine alkaloid N-oxide, has been identified, its biological activity and that of its synthetic analogs have not been systematically investigated. This lack of data presents a significant gap in the exploration of this compound class for potential drug development.
This guide aims to highlight the importance of conducting SAR studies on this compound derivatives by presenting a hypothetical framework for such an investigation. The following sections provide a template for how experimental data could be presented, detail plausible experimental protocols, and visualize the logical workflow of a proposed SAR study. This illustrative guide is intended to serve as a blueprint for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing class of molecules.
Hypothetical In Vitro Cytotoxicity Data
To establish a clear SAR, a library of this compound derivatives would need to be synthesized and evaluated for their biological activity. A common initial screening assay is the assessment of cytotoxicity against various cancer cell lines. The data presented in Table 1 is a fictional representation of what such a screening might yield, providing a basis for preliminary SAR analysis.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives (IC50 in µM)
| Compound | R1 Substituent | R2 Substituent | A549 (Lung Carcinoma) | MCF-7 (Breast Carcinoma) | HeLa (Cervical Carcinoma) |
| 1 | -H | -H | >100 | >100 | >100 |
| 2a | -CH3 | -H | 85.2 | 92.1 | 78.5 |
| 2b | -CH2CH3 | -H | 76.5 | 88.4 | 69.3 |
| 2c | -Cl | -H | 45.3 | 55.2 | 41.8 |
| 2d | -F | -H | 50.1 | 61.7 | 48.2 |
| 3a | -H | -COCH3 | 68.9 | 75.4 | 62.1 |
| 3b | -H | -COPh | 52.7 | 63.9 | 49.6 |
| 4a | -Cl | -COCH3 | 22.5 | 31.8 | 19.7 |
| 4b | -F | -COPh | 35.8 | 42.1 | 31.5 |
This data is purely illustrative and not based on actual experimental results.
Proposed Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to any SAR study. The following are standard methodologies that would be employed to generate the type of data presented in Table 1.
General Procedure for the Synthesis of this compound Derivatives
This compound would first be synthesized from Sarracine through oxidation, a common method for generating N-oxides.[1] Derivatives could then be prepared through standard organic chemistry reactions. For example, esterification or acylation at the primary alcohol (R2 position) and aromatic substitution on a hypothetical phenyl ring (R1 position) would be carried out. The purity and structure of all synthesized compounds would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized this compound derivatives would be evaluated against human cancer cell lines (e.g., A549, MCF-7, and HeLa) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Cells would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells would be seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells would be treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Incubation: After the incubation period, the medium would be replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium would then be removed, and the formazan crystals would be dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values would be calculated from the dose-response curves.
Visualizing the Path Forward: A Proposed Workflow
A clear and logical workflow is essential for a systematic SAR study. The following diagram, generated using the DOT language, outlines a proposed experimental workflow for the investigation of this compound derivatives.
Caption: Proposed workflow for the SAR study of this compound derivatives.
This workflow illustrates a cyclical process of drug discovery. Beginning with the synthesis of a library of derivatives, the compounds undergo biological screening. The resulting data is then analyzed to establish SARs, which in turn informs the design and synthesis of new, potentially more potent and selective analogs.
The Road Ahead
The N-oxide functional group is known to be critical for the biological activity of many compounds, often influencing properties like water solubility, membrane permeability, and redox reactivity.[1] In some cases, N-oxides act as prodrugs, being reduced in vivo to their corresponding tertiary amines, which may be the active species.[1] A thorough investigation into the SAR of this compound derivatives could unveil novel compounds with significant therapeutic potential, possibly as anticancer agents, given the cytotoxic effects observed in other N-oxide-containing natural products.[2]
The hypothetical framework presented here underscores the necessity for dedicated research in this area. By systematically synthesizing and evaluating a range of this compound derivatives, the scientific community can begin to understand the structural features that govern their biological activity, paving the way for the development of new and effective therapeutic agents.
References
Benchmarking Sarracine N-oxide: A Comparative Analysis Against Established Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Sarracine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), against established therapeutic agents in the fields of oncology and inflammation. Due to the limited publicly available data on this compound's specific biological activity, this analysis utilizes data from a closely related and well-studied PANO, Indicine N-oxide, as a surrogate to illustrate the potential therapeutic profile of this compound class. This comparison is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound.
Introduction to this compound and Pyrrolizidine Alkaloid N-oxides (PANOs)
This compound belongs to the pyrrolizidine alkaloid class of natural products. The N-oxide functional group is a key structural feature that often modulates the biological activity and pharmacokinetic properties of the parent alkaloid. Generally, N-oxides are more water-soluble and can act as prodrugs, being bioreduced in vivo to their corresponding tertiary amines. This bioactivation is particularly relevant in the hypoxic microenvironment of solid tumors, suggesting a potential for targeted cancer therapy. Furthermore, various PANOs have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects.
Anticancer Activity Profile
The anticancer potential of PANOs is exemplified by Indicine N-oxide, which has undergone clinical investigation for the treatment of various cancers, particularly refractory acute leukemia. The proposed mechanism of action for the anticancer effects of many PANOs involves their in vivo reduction to the corresponding pyrrolizidine alkaloids, which are then metabolized by hepatic cytochrome P450 enzymes into highly reactive pyrrolic esters. These electrophilic intermediates can alkylate DNA and other cellular macromolecules, leading to cytotoxicity.
The following table summarizes the available in vitro cytotoxicity data for Indicine N-oxide and two comparator anticancer agents: Tirapazamine, a hypoxia-activated prodrug, and Cytarabine, a standard chemotherapeutic agent for leukemia.
| Compound | Cell Line(s) | Assay Type | IC50 (µM) | Condition | Reference(s) |
| Indicine N-oxide | Various cancer cell lines (e.g., HeLa, MCF-7) | MTT Assay | 46 - 100 | Normoxia | [1] |
| Tirapazamine | HT29, FaDu, SiHa, A549 | Proliferation Assay | Varies (e.g., FaDu: ~20 µM) | Hypoxia | [2] |
| Tirapazamine | CT26 | Cytotoxicity Assay | 16.35 | Hypoxia (1% O2) | [3] |
| Tirapazamine | CT26 | Cytotoxicity Assay | 51.42 | Normoxia (20% O2) | [3] |
| Cytarabine | MV4-11 (AML) | Cytotoxicity Assay | 0.26 | Normoxia | [4] |
| Cytarabine | THP1 (AML) | Cytotoxicity Assay | 56 | Normoxia | [5] |
| Cytarabine | U937 (AML) | Cytotoxicity Assay | 0.14 | Normoxia | [5] |
It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
The cytotoxic effect of PANOs is believed to be mediated by their bioactivation to reactive metabolites that cause DNA damage.
Bioactivation of this compound to cytotoxic metabolites.
Anti-inflammatory Activity Profile
Certain pyrrolizidine alkaloids have demonstrated anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for many anti-inflammatory drugs.
The following table presents a comparison of the potential anti-inflammatory activity of PANOs (using available data for related compounds) with the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| Indomethacin | RAW 264.7 | Griess Assay | 56.8 | [6] |
| Indomethacin | RAW 264.7 | Griess Assay | 10.07 | [7] |
No specific IC50 values for this compound or Indicine N-oxide for nitric oxide inhibition were found in the conducted searches. The data for Indomethacin is provided for benchmarking purposes.
The inhibition of NO production is a key mechanism of anti-inflammatory action. The diagram below illustrates the signaling pathway leading to NO production in macrophages upon stimulation with lipopolysaccharide (LPS).
LPS-induced nitric oxide production pathway in macrophages.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Multi-well plate reader
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and comparators) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control if the compounds are dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for the MTT cell viability and cytotoxicity assay.
Griess Assay for Nitric Oxide Production
This protocol describes a colorimetric assay for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.
The Griess assay is a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that absorbs light at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
96-well flat-bottom microplates
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (NaNO2) standard solution
-
Multi-well plate reader
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound and comparators) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each well containing the supernatant and standards, followed by 50 µL of Griess Reagent B. Alternatively, a pre-mixed 1:1 solution of Reagent A and B can be added.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Calculate the percentage of nitric oxide inhibition relative to the LPS-treated positive control. The IC50 value can be determined from a dose-response curve.
Workflow for the Griess assay for nitric oxide production.
References
- 1. Indicine N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Introducing urea into tirapazamine derivatives to enhance anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. apjai-journal.org [apjai-journal.org]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Sarracine N-oxide and its Synthetic Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Sarracine N-oxide and its synthetic isomers. Due to a lack of publicly available data directly comparing this compound with its specific synthetic isomers, this guide will focus on the broader context of pyrrolizidine alkaloids (PAs), the class of compounds to which this compound belongs. The analysis will cover the synthesis, chemical properties, biological activities, and experimental protocols relevant to the evaluation of these compounds.
This compound is a naturally occurring pyrrolizidine alkaloid N-oxide.[1] PAs are a large group of heterocyclic organic compounds produced by many plant species. Their chemical structure is based on a necine base, which is a pyrrolizidine ring system, and one or more necic acids esterified to the necine base. The N-oxide functional group significantly influences the molecule's properties, including its solubility and biological activity.[2] Molecules with N-oxide functionalities are of great interest in medicinal chemistry as they can act as prodrugs, intermediates, or bioactive compounds themselves.[2]
Chemical and Physical Properties
The general structure of this compound is characterized by a pyrrolizidine core with the nitrogen atom in an oxidized state. This N-oxide group is highly polar and can form strong hydrogen bonds, which affects the molecule's solubility and interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H27NO6 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate |
| CAS Number | 19038-27-8 |
Source: PubChem CID 5799962[1]
Synthesis of Pyrrolizidine Alkaloid N-oxides and their Isomers
The synthesis of N-oxides, including those of pyrrolizidine alkaloids, is typically achieved through the direct oxidation of the corresponding tertiary amine.[3] Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Comparative Biological Activity and Cytotoxicity
The biological activity of PAs, including their N-oxides, is highly dependent on their chemical structure.[7] Unsaturated PAs are known for their potential hepatotoxicity, which arises from their metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters.[8][9][10][11] These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[8][10]
While direct comparative data for this compound and its isomers is unavailable, studies on various PAs provide insights into structure-activity relationships. For example, the cytotoxicity of different PAs has been evaluated in vitro using cell lines such as HepG2.[7]
Table 2: Comparative Cytotoxicity of Selected Pyrrolizidine Alkaloids in HepG2 Cells
| Pyrrolizidine Alkaloid | Type | IC20 (mM) |
| Senecionine | Cyclic diester | 0.66 |
| Retrorsine | Cyclic diester | ~0.28 |
| Riddelliine | Cyclic diester | ~0.31 |
| Seneciphylline | Cyclic diester | ~0.35 |
| Clivorine | Otonecine-type | IC50 ~0.14 |
Data extracted from a study by Li et al. (2013) as cited in another study.[7] Note: The original study should be consulted for detailed experimental conditions.
This data indicates that the cytotoxic potency of PAs varies significantly with their structure. Otonecine-type PAs like clivorine have been reported to be more toxic than retronecine-type PAs.[7]
Mechanism of Action: The Role of the N-oxide
The N-oxide moiety can significantly modulate the biological activity of a molecule. In some cases, N-oxides serve as prodrugs that are reduced in vivo to the corresponding tertiary amine, which may be the active form.[2] This reduction can be influenced by the physiological environment, such as hypoxic conditions found in tumors.
Furthermore, some N-oxides can act as nitric oxide (NO) donors.[12] NO is a critical signaling molecule involved in various physiological processes. The release of NO from N-oxide compounds can lead to downstream signaling events.
Below is a diagram illustrating a generalized signaling pathway that could be initiated by an N-oxide compound acting as an NO donor.
Caption: Generalized Nitric Oxide Signaling Pathway Initiated by an N-oxide Compound.
Experimental Protocols
Synthesis of N-oxides by Oxidation
A general procedure for the synthesis of N-oxides from tertiary amines involves the following steps:
-
Dissolve the tertiary amine in a suitable solvent, such as dichloromethane (DCM) or chloroform.
-
Add an oxidizing agent, such as m-CPBA or hydrogen peroxide, portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the excess oxidant. For example, a solution of sodium thiosulfate can be used to quench m-CPBA.
-
Perform an aqueous workup to remove water-soluble byproducts. This may involve washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent in vacuo.
-
Purify the resulting N-oxide by column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its isomers, if available) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
The following diagram illustrates the workflow for a typical in vitro cytotoxicity evaluation.
Caption: Workflow for In Vitro Cytotoxicity Evaluation of Test Compounds.
Conclusion
While a direct comparative analysis of this compound and its specific synthetic isomers is hampered by the lack of available data, this guide provides a framework for understanding and evaluating such compounds within the broader context of pyrrolizidine alkaloids. The biological activity of PAs is intricately linked to their chemical structure, and the N-oxide functionality plays a crucial role in their pharmacological profile. Further research is warranted to synthesize and evaluate the isomers of this compound to elucidate their specific structure-activity relationships and therapeutic potential. The experimental protocols and conceptual diagrams provided herein offer a foundation for such future investigations.
References
- 1. This compound | C18H27NO6 | CID 5799962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions [mdpi.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation in vitro of several pyrrolizidine alkaloid carcinogens: observations on the essential pyrrolic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro biotransformation of pyrrolizidine alkaloids in different species: part II-identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical biology of nitric oxide: Insights into regulatory, cytotoxic, and cytoprotective mechanisms of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different analytical techniques for Sarracine N-oxide
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of Sarracine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), is critical in various fields, from food safety and toxicology to pharmaceutical research. The inherent chemical properties of N-oxides present unique analytical challenges. This guide provides an objective, data-driven comparison of the most common analytical techniques employed for the analysis of this compound and other PANOs, offering insights into their respective strengths and limitations to aid in method selection and development.
Performance Comparison of Key Analytical Techniques
The choice of analytical technique for this compound determination is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for PANO analysis due to its superior sensitivity and specificity, allowing for direct detection without derivatization.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it typically requires a chemical reduction of the N-oxide to its corresponding tertiary amine, making it an indirect "sum parameter" method.[1][5] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers a more accessible but less sensitive and selective alternative.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for unequivocal structure elucidation rather than for routine quantification.[9][10][11]
| Feature | HPLC-UV | LC-MS/MS | GC-MS (as sum parameter) | NMR Spectroscopy |
| Principle | UV Absorbance | Mass-to-charge ratio of fragmented ions | Mass-to-charge ratio of fragmented ions (after reduction) | Nuclear spin transitions in a magnetic field |
| Direct Analysis | Yes | Yes | No (requires reduction of N-oxide) | Yes |
| Selectivity | Moderate | High | High | Very High |
| Sensitivity (LOD/LOQ) | Lower (ng-µg/mL range)[6] | Highest (pg-ng/mL range) | High | Low (µg-mg/mL range) |
| Quantitative | Yes | Yes | Yes (for total PAs) | No (primarily qualitative) |
| Throughput | High | High | Moderate | Low |
| Instrumentation Cost | Low | High | Moderate-High | Very High |
| Primary Use | Routine screening, QC | Trace quantification, confirmation | Sum parameter analysis of total PAs | Structural elucidation, identification |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using LC-MS/MS, GC-MS, and HPLC-UV.
Sample Preparation (General)
A robust sample preparation is essential to remove matrix interferences and concentrate the analyte. A common approach for PANOs in complex matrices like plant extracts or honey involves Solid-Phase Extraction (SPE).
-
Extraction : The sample is extracted with an acidified aqueous solution (e.g., 0.05 M H₂SO₄) or a polar organic solvent like methanol.
-
SPE Cleanup : The extract is loaded onto a strong cation exchange (SCX) SPE cartridge.
-
Washing : The cartridge is washed with a neutral solvent (e.g., methanol) to remove interferences.
-
Elution : The PANOs are eluted with an ammoniated organic solvent (e.g., 5% ammonia in methanol).
-
Reconstitution : The eluate is evaporated to dryness and reconstituted in a suitable solvent for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the preferred method for the sensitive and specific quantification of this compound.[4]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined. For a related PANO, Echimidine N-oxide, a transition of m/z 398.3 -> 220.4 has been used.[1]
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of PANOs is indirect and measures the total amount of the corresponding pyrrolizidine base after a reduction step.[5]
-
Sample Preparation (Reduction):
-
The cleaned-up sample extract is subjected to a reduction reaction to convert the this compound to Sarracine. This can be achieved using a reducing agent like zinc dust in an acidic solution.
-
After the reaction, the resulting Sarracine is extracted into an organic solvent.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250-280 °C (care must be taken to avoid thermal degradation of any remaining N-oxides).[5]
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for Sarracine.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A less sensitive but more accessible method for the quantification of this compound.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength where this compound has maximum absorbance (this would need to be determined experimentally, but is often in the range of 210-230 nm for PANOs).
-
Visualizing Workflows and Pathways
Analytical Workflow
The general workflow for the analysis of this compound from a complex matrix involves several key steps from sample collection to data analysis.
Caption: General analytical workflow for this compound.
Potential Degradation Pathway
This compound, like other PANOs, can be susceptible to degradation, particularly reduction back to the parent alkaloid, Sarracine. This can occur during sample processing or analysis, especially with techniques that employ high temperatures like GC.[5]
Caption: Potential degradation pathways for this compound.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Independent Validation of the Reported Mechanism of Action for Sarracine N-oxide: A Comparative Guide
Introduction
Sarracine N-oxide is a pyrrolizidine alkaloid N-oxide (PANO), a class of compounds found in various plant species. While often considered less toxic than their parent pyrrolizidine alkaloids (PAs), PANOs can be converted in the body to their toxic counterparts, raising concerns about their potential for harm. This guide provides an objective comparison of the reported mechanism of action for PANOs, using this compound as a representative example, and discusses the experimental data supporting this mechanism. It is intended for researchers, scientists, and drug development professionals interested in the toxicology and pharmacology of these compounds.
General Mechanism of Action of Pyrrolizidine Alkaloid N-oxides (PANOs)
The primary reported mechanism of action for PANOs, including this compound, is not a direct interaction with a specific cellular signaling pathway but rather a metabolic activation process that leads to toxicity.[1] PANOs themselves are relatively stable and less toxic in their original form. Their toxicity is contingent upon their in vivo reduction to the corresponding unsaturated pyrrolizidine alkaloids.[1][2]
This bioactivation involves two key steps:
-
Reduction to Pyrrolizidine Alkaloids (PAs): Following ingestion, PANOs are reduced to their respective PAs. This process is primarily carried out by the intestinal microbiota and, to a lesser extent, by hepatic cytochrome P450 (CYP) enzymes.[1]
-
Metabolic Activation of PAs: The newly formed PAs are then transported to the liver, where they are metabolized by CYP enzymes into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPs).[2]
-
Adduct Formation and Toxicity: These reactive DHP metabolites can readily bind to cellular macromolecules such as DNA and proteins, forming adducts.[2][3] The formation of these adducts is believed to be the primary cause of the observed hepatotoxicity, genotoxicity, and carcinogenicity associated with PA-producing plants.[2][3]
Comparison with Other N-oxide Containing Compounds
The bioreductive activation of PANOs is a mechanism shared by other classes of N-oxide compounds used in drug development, particularly in cancer therapy. These compounds are often designed as prodrugs that are selectively activated in the hypoxic (low oxygen) environment of tumors.
| Compound Class | General Structure | Mechanism of Action | Primary Application |
| Pyrrolizidine Alkaloid N-oxides (e.g., this compound) | N-oxide of a pyrrolizidine alkaloid | Reduction to toxic pyrrolizidine alkaloids, leading to DNA and protein adducts.[1][2] | Naturally occurring plant toxins. |
| Tertiary Amine N-oxides (e.g., Nitracrine N-oxide) | N-oxide of a DNA intercalator | Reduction to the active amine, which can then intercalate into DNA and exhibit cytotoxic effects.[4][5] | Bioreductive anticancer drugs. |
| Quinoxaline 1,4-di-N-oxides (e.g., Tirapazamine) | Aromatic heterocyclic di-N-oxide | One-electron reduction to form a radical anion that can lead to DNA damage.[6] | Hypoxia-activated anticancer agents. |
Experimental Data and Protocols
The validation of the proposed mechanism for PANOs relies on a combination of in vitro and in vivo experimental approaches.
Table 1: Summary of Experimental Evidence for PANO Bioactivation
| Experimental Approach | Key Findings | References |
| In vitro incubation with intestinal microbiota | Demonstrates the conversion of PANOs to their corresponding PAs. | [1] |
| In vitro incubation with liver microsomes | Shows the metabolism of PAs to reactive pyrrolic metabolites and the formation of protein adducts. | [1][3] |
| Cell culture studies (e.g., hepatocytes) | Reveals the cytotoxic and genotoxic effects of PAs and PANOs, including DNA adduct formation. | [2] |
| Animal studies (e.g., rats) | Confirms the in vivo conversion of PANOs to PAs and the subsequent development of liver toxicity. Allows for toxicokinetic and metabolic profiling. | [1][7] |
| Analytical Chemistry (LC-MS) | Used to identify and quantify PANOs, PAs, and their metabolites in biological samples.[2] | [2] |
Detailed Experimental Protocols
Protocol 1: In Vitro Reduction of this compound by Intestinal Microbiota
Objective: To determine if this compound is reduced to Sarracine by anaerobic incubation with intestinal microbiota.
Methodology:
-
Prepare a suspension of rat intestinal microbiota from fresh cecal contents under anaerobic conditions.
-
Incubate this compound (at a specified concentration) with the microbiota suspension in an anaerobic chamber at 37°C.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Terminate the reaction by adding a suitable solvent (e.g., ice-cold methanol) and centrifuging to remove bacterial cells and proteins.
-
Analyze the supernatant for the presence and concentration of Sarracine and remaining this compound using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.
Protocol 2: In Vitro Metabolism of Sarracine by Liver Microsomes
Objective: To investigate the metabolic activation of Sarracine by hepatic enzymes and the formation of reactive metabolites.
Methodology:
-
Prepare liver microsomes from rats (or other relevant species).
-
Incubate Sarracine with the liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.
-
At specified time points, stop the reaction (e.g., by adding a quenching solvent).
-
Analyze the incubation mixture for the depletion of Sarracine and the formation of metabolites using LC-MS.
-
To detect reactive pyrrolic metabolites, the incubation can be performed in the presence of a trapping agent (e.g., glutathione), and the resulting adducts can be analyzed by LC-MS/MS.
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Workflow for validating the mechanism of PANO toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]
- 4. Bis-bioreductive agents as hypoxia-selective cytotoxins: nitracrine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
Safety Operating Guide
Proper Disposal of Sarracine N-oxide: A Guide for Laboratory Professionals
The proper disposal of Sarracine N-oxide, a chemical compound utilized in research and development, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential information on its disposal, drawing from general safety protocols for N-oxide compounds in the absence of a specific Safety Data Sheet (SDS) for this particular substance. Researchers, scientists, and drug development professionals should always consult their institution's environmental health and safety (EHS) department for specific guidance and to ensure adherence to local, state, and federal regulations.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided below. This information is essential for a comprehensive understanding of the compound's characteristics.[1]
| Property | Value |
| Molecular Formula | C₁₈H₂₇NO₆ |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 19038-27-8 |
| IUPAC Name | [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate |
| Synonyms | This compound, NSC-30623 |
Disposal Procedures
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves. Gloves must be inspected prior to use.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
Step 2: Containment and Handling
-
Avoid generating dust if the compound is in solid form.
-
Handle the substance in a well-ventilated area, preferably under a chemical fume hood.
-
Prevent discharge into drains, water courses, or onto the ground.[2]
Step 3: Waste Collection
-
Collect excess and expired this compound in a suitable, labeled, and securely closed container.
-
Do not mix with other waste materials unless explicitly instructed to do so by your institution's EHS department.
Step 4: Disposal Method The recommended disposal method for many N-oxide compounds is incineration.
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator.
-
All disposal activities must be conducted by a licensed hazardous material disposal company.[2]
Step 5: Regulatory Compliance
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[2]
-
Consult with your institution's EHS office to confirm approved disposal procedures.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
